5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
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Properties
IUPAC Name |
5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNGTZFEHJVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415826 | |
| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-86-2 | |
| Record name | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15568-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS number and structure
An In-Depth Technical Guide to 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly versatile reagent in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly for researchers, chemists, and professionals in the field of drug development.
Core Identity and Significance
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a valuable building block in synthetic chemistry. Its unique structural features—a highly activated cyclic acylal framework combined with a reactive ethoxymethylene group—make it a potent electrophile and a precursor for a wide array of complex molecular architectures.
-
IUPAC Name: 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[1]
-
Synonyms: 2,2-dimethyl-5-ethoxymethylene-1,3-dioxane-4,6-dione[2]
The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is renowned for the high acidity of its C-5 methylene protons (pKa of 4.97), a consequence of the rigid 1,3-dioxane ring structure that enhances orbital overlap for stabilization of the conjugate base.[4][5] This inherent acidity is the cornerstone of its reactivity and the foundation for the synthesis of its derivatives, including the title compound.
Chemical Structure:
Caption: 2D Chemical Structure of the title compound.
Physicochemical and Spectroscopic Data
Understanding the physicochemical properties of a reagent is paramount for its effective application in synthesis, guiding decisions on reaction conditions, solvents, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | [1][2] |
| Molecular Weight | 200.19 g/mol | [1][2] |
| Appearance | White powder | [6] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
| SMILES | CCOC=C1C(=O)OC(OC1=O)(C)C | [1][2] |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | [2] |
| logP (Computed) | 0.74 - 1.2 | [1][2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is typically achieved through the condensation of Meldrum's acid with an orthoformate, such as triethyl orthoformate, often in the presence of an anhydride.
Expertise-Driven Rationale
The choice of triethyl orthoformate serves a dual purpose: it acts as the source of the ethoxymethylene group and drives the reaction forward by consuming the water produced during the initial condensation. Acetic anhydride is used to facilitate the reaction, likely by activating the orthoformate and ensuring an anhydrous environment, which is critical to prevent the hydrolysis of the Meldrum's acid ring. The high acidity of Meldrum's acid allows the initial condensation to proceed readily without the need for a strong external base.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for similar Meldrum's acid derivatives.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum’s acid (14.4 g, 100 mmol).
-
Reagent Addition: Add triethyl orthoformate (17.8 g, 120 mmol) and acetic anhydride (20.4 g, 200 mmol) to the flask.
-
Reaction Execution: Heat the mixture with stirring in an oil bath at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess reagents and acetic acid byproduct are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Development
The synthetic utility of this reagent stems from its predictable and versatile reactivity. The molecule possesses two key reactive sites: the electrophilic β-carbon of the enol ether and the inherent reactivity of the Meldrum's acid moiety, which can serve as a masked malonic ester.
Core Reactivity: Michael Addition and Subsequent Transformations
The primary mode of reaction is the Michael addition of nucleophiles to the electron-deficient double bond. This reaction is highly efficient with a variety of soft nucleophiles, including amines, thiols, and stabilized carbanions. The ethoxy group serves as an excellent leaving group, facilitating subsequent cyclization or aromatization reactions. This reactivity pattern is instrumental in the construction of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.
Application Example: Synthesis of Pyridone and Quinoline Derivatives
A prominent application is in the synthesis of substituted pyridone and quinoline systems, which are core structures in numerous pharmaceuticals. For instance, reaction with an enamine can lead to the formation of functionalized tetrahydroquinolin-2-one derivatives, which are valuable scaffolds in drug discovery.[7]
Illustrative Reaction Pathway
Caption: General reactivity pathway via Michael addition.
This strategy allows for the rapid assembly of complex heterocyclic libraries. The choice of nucleophile directly dictates the final heterocyclic core, making this reagent a powerful tool for diversity-oriented synthesis in drug discovery programs. Meldrum's acid derivatives, in general, are key intermediates for compounds with potential antibacterial and antimalarial activities.[8][9]
Safety, Handling, and Storage
As a laboratory chemical, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione requires careful handling to ensure personnel safety and maintain its chemical integrity. While a specific safety data sheet (SDS) is not detailed in the search results, guidelines can be inferred from the parent compound, Meldrum's acid, and similar derivatives.[10][11][12]
Trustworthy Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[10]
-
Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for disposal.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11][13]
-
First Aid:
Storage
To ensure its stability and purity, the compound should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).[2]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[11]
-
Location: Keep in a dry, designated chemical storage area.
Conclusion
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out as a versatile and powerful reagent for organic synthesis. Its straightforward preparation, combined with its predictable and multifaceted reactivity, makes it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems of high interest in pharmaceutical and agrochemical research. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate their discovery and development programs.
References
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PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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Organic Syntheses. Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). [Link]
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ResearchGate. On the synthesis of 5-ethyl Meldrum's acid. [Link]
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BuyersGuideChem. 5-(Ethoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione suppliers. [Link]
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PubChem. 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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UiTM Institutional Repository. A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. [Link]
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Changzhou Xuanming Pharmaceutical Technology Co., Ltd. 5-(ethoxyMethylene)-2,2-diMethyl-1,3-dioxane-4,6-dione. [Link]
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Wikipedia. Meldrum's acid. [Link]
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ResearchGate. Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its structural characterization through modern spectroscopic techniques.
Introduction
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an enol ether derivative of Meldrum's acid, is a versatile building block in organic chemistry.[1] Its unique structure, combining the highly acidic Meldrum's acid moiety with a reactive ethoxymethylene group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both the spectral features and the underlying principles of their interpretation.
Molecular Structure and Key Features
The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is characterized by a 1,3-dioxane-4,6-dione ring, a gem-dimethyl group at the 2-position, and an exocyclic ethoxymethylene group at the 5-position. The high acidity of the parent Meldrum's acid is a consequence of the rigid cyclic structure that constrains the ester carbonyl groups in a conformation that enhances the stability of the corresponding enolate.[1] The introduction of the ethoxymethylene group creates an electron-rich double bond conjugated with the carbonyl groups.
Figure 1: Molecular Structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol:
A sample of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Spectral Interpretation:
The ¹H NMR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is expected to show four distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.33 | Singlet | 1H | =CH-O | The vinylic proton is highly deshielded due to the electron-withdrawing effect of the two carbonyl groups and the oxygen atom of the enol ether. |
| ~4.50 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~1.70 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups at the 2-position are equivalent and show a single, sharp peak. |
| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons. |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.
Spectral Interpretation:
The ¹³C NMR spectrum will provide valuable information about the carbon framework, including the carbonyl carbons, the enol ether carbons, and the carbons of the Meldrum's acid backbone.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.0 | C=O | The carbonyl carbons of the 1,3-dioxane-4,6-dione ring are highly deshielded. |
| ~150.0 | =CH-O | The carbon of the vinylic methine group is deshielded due to its sp² hybridization and attachment to an oxygen atom. |
| ~114.0 | =C(C=O)₂ | The quaternary carbon of the double bond is also deshielded, though to a lesser extent than the methine carbon. |
| ~106.3 | -C(CH₃)₂ | The quaternary carbon of the gem-dimethyl group is shifted downfield due to the two attached oxygen atoms. |
| ~70.0 | -O-CH₂-CH₃ | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom. |
| ~27.6 | -C(CH₃)₂ | The carbons of the gem-dimethyl groups are in a typical aliphatic region. |
| ~15.0 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group is the most shielded carbon in the molecule. |
Note: Predicted ¹³C NMR chemical shifts can be extrapolated from known values for similar structures.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet for a solid sample or as a thin film for a liquid sample. Attenuated Total Reflectance (ATR) is a common and convenient method for both solid and liquid samples.
Spectral Interpretation:
The IR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione will be dominated by strong absorptions from the carbonyl groups and the carbon-carbon double bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1730-1715 | Strong | C=O stretch (asymmetric) | The carbonyl groups of the cyclic ester (lactone) exhibit strong stretching vibrations. Conjugation with the C=C double bond lowers the frequency compared to saturated esters.[3][4][5] |
| ~1680-1640 | Medium-Strong | C=C stretch | The stretching vibration of the carbon-carbon double bond of the enol ether, which is conjugated with the carbonyl groups. |
| ~1300-1000 | Strong | C-O stretch | Strong absorptions corresponding to the C-O single bond stretching vibrations within the ester and ether functional groups. |
| ~2990-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol:
The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common method.
Fragmentation Analysis:
The molecular ion peak (M⁺) is expected at m/z 200, corresponding to the molecular weight of the compound (C₉H₁₂O₅).[6] The fragmentation pattern will be influenced by the stability of the resulting fragments. Key fragmentation pathways for Meldrum's acid derivatives often involve the loss of acetone and carbon dioxide.[7]
Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.
Expected Fragments:
-
m/z 200: Molecular ion ([C₉H₁₂O₅]⁺˙)
-
m/z 185: Loss of a methyl radical ([M - CH₃]⁺)
-
m/z 142: Loss of acetone from the Meldrum's acid moiety ([M - C₃H₆O]⁺˙)
-
m/z 98: Subsequent loss of carbon dioxide from the m/z 142 fragment.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Each technique offers complementary information that, when analyzed together, confirms the molecular structure and provides insights into the electronic environment of the molecule. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring its correct identification and facilitating its use in further chemical transformations.
References
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
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Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. National Center for Biotechnology Information. Available from: [Link]
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Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Available from: [Link]
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[(2)H2]-MELDRUM'S-ACID - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. Available from: [Link]
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Carbonyl compounds - IR spectroscopy. Available from: [Link]
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12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Available from: [Link]
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¹H NMR Spectroscopy. Available from: [Link]
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Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. ResearchGate. Available from: [Link]
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¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. ResearchGate. Available from: [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
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Mechanism of fragmentation of alkylidene-Meldrum's acids. Carboxyketene, vinylketene, and methyleneketene intermediates from 5-cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. The Journal of Organic Chemistry. Available from: [Link]
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5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem. Available from: [Link]
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Meldrum's acid. Wikipedia. Available from: [Link]
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13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. OpenStax. Available from: [Link]
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A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available from: [Link]
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¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. Available from: [Link]
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Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Available from: [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available from: [Link]
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1H NMR and 13C NMR of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis.[1][2] Its utility stems from the high reactivity of the exocyclic double bond and the inherent instability of the Meldrum's acid core, which can be exploited in various condensation and cycloaddition reactions. Accurate structural characterization and purity assessment of this compound are paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure in solution.
Molecular Structure and NMR Annotation
The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with the IUPAC numbering for carbon atoms and arbitrary lettering for protons is shown below. This annotation will be used throughout this guide for spectral assignments.
Figure 1. Molecular structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show four distinct signals. The prediction is based on the analysis of substituent effects and comparison with known data for Meldrum's acid derivatives.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| (a) 2 x CH₃ (gem-dimethyl) | Singlet | ~ 1.75 | - | These six protons are chemically equivalent and have no adjacent protons to couple with. Their chemical shift is consistent with other Meldrum's acid derivatives. |
| (b) -O-CH₂-CH₃ | Quartet | ~ 4.20 | ~ 7.1 | These two protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |
| (c) -O-CH₂-CH₃ | Triplet | ~ 1.40 | ~ 7.1 | These three protons are in a typical alkyl environment. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |
| (d) =CH-O- | Singlet | ~ 8.30 | - | This vinylic proton is significantly deshielded due to the electron-withdrawing effects of the two carbonyl groups and the resonance contribution of the adjacent oxygen atom. In similar structures, this proton appears as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are estimated based on the known effects of the functional groups and by comparison with the spectra of similar compounds.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (gem-dimethyl, 2 x CH₃) | ~ 27.0 | Typical chemical shift for the methyl groups in the Meldrum's acid core. |
| C2 (quaternary, C(CH₃)₂) | ~ 105.0 | The quaternary carbon of the dioxane ring, deshielded by two oxygen atoms. |
| C3 (-O-CH₂-CH₃) | ~ 15.0 | Standard chemical shift for a terminal methyl group in an ethoxy substituent. |
| C4 (-O-CH₂-CH₃) | ~ 70.0 | The methylene carbon is deshielded by the directly attached oxygen atom. |
| C5 (=C(C=O)₂) | ~ 100.0 | This carbon is part of a polarized double bond and is shielded by the resonance effect from the ethoxy group. |
| C6 (=CH-O-) | ~ 165.0 | This vinylic carbon is significantly deshielded by the directly attached oxygen and the influence of the carbonyl groups. |
| C7 (2 x C=O) | ~ 160.0 | The two carbonyl carbons are chemically equivalent and appear in the typical downfield region for ester/lactone carbonyls. |
Experimental Protocol for NMR Analysis
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
1. Sample Preparation
-
Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good solubilizing properties and relatively clean spectral window. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved.
2. ¹H NMR Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
3. ¹³C NMR Acquisition
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbon (C2) to be reliably observed.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Data Interpretation and Quality Control
The NMR spectra serve as a crucial quality control checkpoint. The presence of the predicted signals with the correct chemical shifts, multiplicities, and integration ratios in the ¹H spectrum confirms the identity of the compound. The ¹³C spectrum provides complementary confirmation of the carbon skeleton.
Any additional signals in the spectra should be carefully analyzed as they may indicate the presence of:
-
Starting materials: Unreacted Meldrum's acid or triethyl orthoformate.
-
Solvent residues: Residual solvents from the synthesis or purification process.
-
Degradation products: Meldrum's acid derivatives can be sensitive to heat and moisture.
By comparing the integrals of the compound's signals to those of any impurities, a quantitative assessment of the sample's purity can be made.
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation and purity assessment of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide provides a detailed, albeit predictive, analysis of its ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous compounds. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectra. By leveraging the information presented herein, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Meldrum's Acid. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0040258). [Link]
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A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021). UiTM Institutional Repository. [Link]
-
Organic Spectroscopy International. 2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid. (2016). [Link]
-
PubChem. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven laboratory practices to ensure scientific integrity and practical applicability.
Introduction: The Significance of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is a highly valuable reagent in organic chemistry.[1] Meldrum's acid itself is noted for the exceptional acidity of its C5 methylene protons, making it a potent carbon nucleophile in various condensation reactions.[1] The ethoxymethylene substituent at this active position transforms the molecule into a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic structures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.
This guide will delve into the core spectroscopic techniques of IR and mass spectrometry as they apply to this specific molecule, providing not just the data, but the underlying scientific rationale for the observed spectral features.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The IR spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals key vibrational modes that are characteristic of its structure.
Theoretical Vibrational Mode Analysis
The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione contains several key functional groups that give rise to distinct IR absorption bands:
-
Carbonyl (C=O) Groups: The 1,3-dioxane-4,6-dione ring contains two ester-like carbonyl groups. These typically exhibit strong, sharp absorption bands. Due to the cyclic nature and electronic effects of the system, these bands are expected at higher wavenumbers than typical acyclic esters.
-
Enol Ether (C=C-O-C): The ethoxymethylene group introduces a carbon-carbon double bond conjugated with an ether oxygen. This will result in a C=C stretching vibration, and the C-O bonds of the ether will also have characteristic stretching frequencies.
-
Alkyl Groups (C-H): The gem-dimethyl group on the dioxane ring and the ethyl group of the ethoxy substituent will show characteristic C-H stretching and bending vibrations.
Experimental Protocol: KBr Pellet Method for Solid Sample Analysis
For a solid, non-volatile compound like 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality transmission IR spectra.[2][3]
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[4]
-
Weigh out approximately 1-2 mg of the 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione sample.
-
Weigh out approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[3]
-
-
Grinding and Mixing:
-
In a clean, dry agate mortar and pestle, grind the KBr to a fine, consistent powder.
-
Add the sample to the mortar and continue to grind the mixture until it is homogeneous. This ensures a uniform distribution of the analyte within the KBr matrix.[2]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram of the KBr Pellet Preparation Workflow:
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Expected IR Spectral Data
Based on the analysis of related Meldrum's acid derivatives, the following table summarizes the expected characteristic IR absorption bands for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2990-2950 | Medium | Asymmetric and Symmetric C-H Stretch | Gem-dimethyl and Ethyl Groups |
| ~1750-1720 | Strong | Asymmetric C=O Stretch | 1,3-Dioxane-4,6-dione Ring |
| ~1710-1680 | Strong | Symmetric C=O Stretch | 1,3-Dioxane-4,6-dione Ring |
| ~1640-1600 | Medium | C=C Stretch | Enol Ether |
| ~1390-1370 | Medium | C-H Bend (gem-dimethyl) | Isopropylidene Group |
| ~1250-1200 | Strong | Asymmetric C-O-C Stretch | Dioxane Ring and Enol Ether |
| ~1050-1000 | Strong | Symmetric C-O-C Stretch | Dioxane Ring and Enol Ether |
Part 2: Mass Spectrometry Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For a volatile or semi-volatile organic molecule like 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.
Theoretical Fragmentation Pathways
Under electron ionization (EI) at 70 eV, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione will undergo ionization to form a molecular ion (M⁺˙), which will then fragment in a predictable manner. The fragmentation of Meldrum's acid derivatives is well-documented and often involves a characteristic pyrolysis-like decomposition.[6][7][8]
The primary fragmentation pathway is expected to be a retro-Diels-Alder-type reaction, leading to the loss of acetone (58 Da) and carbon dioxide (44 Da) to form a highly reactive ketene intermediate.[9] Further fragmentation of the ethoxymethylene group is also anticipated.
Key Expected Fragmentation Steps:
-
Molecular Ion Formation: The initial ionization of the molecule.
-
Loss of Acetone: Cleavage of the dioxane ring to release a neutral acetone molecule.
-
Loss of Carbon Dioxide: Decarboxylation of the resulting intermediate.
-
Formation of Ethoxyketene: The product of the loss of both acetone and CO₂.
-
Alpha-Cleavage of the Ethoxy Group: Fragmentation of the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).
-
-
GC-MS System Configuration:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 280°C and hold for several minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and analyze its mass spectrum.
-
Compare the observed fragmentation pattern with theoretical predictions and library spectra (e.g., NIST/Wiley) for confirmation.
-
Diagram of the GC-MS Analysis Workflow:
Caption: Workflow for the GC-MS analysis of a volatile organic compound.
Expected Mass Spectral Data
The following table outlines the expected key ions in the EI mass spectrum of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
| m/z | Proposed Identity | Formula of Ion | Comments |
| 200 | Molecular Ion (M⁺˙) | [C₉H₁₂O₅]⁺˙ | Expected to be of low abundance due to the lability of the molecule. |
| 185 | [M - CH₃]⁺ | [C₈H₉O₅]⁺ | Loss of a methyl radical from the gem-dimethyl group. |
| 142 | [M - Acetone]⁺˙ | [C₆H₆O₃]⁺˙ | Characteristic loss of neutral acetone from the dioxane ring. |
| 98 | [M - Acetone - CO₂]⁺˙ | [C₅H₆O]⁺˙ | Subsequent loss of carbon dioxide, forming the ethoxyketene radical cation. |
| 70 | [C₅H₆O - C₂H₄]⁺˙ or [C₃H₂O]⁺˙ | [C₃H₂O]⁺˙ | Loss of ethene from the ethoxyketene via McLafferty rearrangement. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, a common fragment. |
Conclusion
The spectroscopic characterization of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione by IR and mass spectrometry provides a detailed fingerprint of its molecular structure. The IR spectrum is dominated by strong carbonyl absorptions and characteristic bands for the enol ether and alkyl moieties. The mass spectrum is expected to show a weak molecular ion with a prominent fragmentation pattern corresponding to the sequential loss of acetone and carbon dioxide, a hallmark of Meldrum's acid derivatives. The protocols and interpretations provided in this guide offer a robust framework for the reliable analysis of this important synthetic intermediate, ensuring accuracy and reproducibility in research and development settings.
References
-
Kintek Press. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Resolution, Sensitive Analysis. Available from: [Link]
-
Shimadzu Corporation. KBr Pellet Method. Available from: [Link]
-
Olori, A., Di Pietro, P. and Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(8), pp. 1045-1050. Available from: [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. (2022). Available from: [Link]
-
Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Available from: [Link]
-
ResearchGate. Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (2001). Available from: [Link]
-
Sci-Hub. Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (2001). Available from: [Link]
-
Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2006). A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media. ARKIVOC, 2006(xiv), 53-58. Available from: [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(2), 189-213. Available from: [Link]
-
D'hooge, W., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Available from: [Link]
-
Wikipedia. Meldrum's acid. (2023). Available from: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. Available from: [Link]
-
Bartkus, T., et al. (2023). Cracking Meldrum's Acid: Lowering the Temperature. Available from: [Link]
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
-
Sparkman, O. D. (2006). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 24(7), 686-697. Available from: [Link]
-
ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2009). Available from: [Link]
-
Organic Syntheses. Meldrum's acid. Available from: [Link]
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
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- 5. youtube.com [youtube.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
An In-depth Technical Guide to the Reactivity and Stability of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as ethoxymethylene Meldrum's acid, is a highly versatile reagent in modern organic synthesis. As a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), it inherits the intrinsic reactivity of the Meldrum's acid core, which is characterized by the high acidity of its C-5 methylene protons. The introduction of the ethoxymethylene group at this position transforms the molecule into a potent electrophile, opening up a wide array of synthetic possibilities. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stems from its distinct molecular architecture. The rigid 1,3-dioxane-4,6-dione ring system holds the two carbonyl groups in a conformation that enhances the acidity of the proton at the C-5 position in its parent compound, Meldrum's acid. In the case of the title compound, this position is part of an electron-deficient carbon-carbon double bond, making it highly susceptible to nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | |
| Molecular Weight | 200.19 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 95 °C | |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | |
| Storage | Sealed in a dry environment at 2-8°C.[1] | ChemScene |
Reactivity Profile: A Versatile Electrophile
The core of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione's reactivity lies in its nature as a potent Michael acceptor. The electron-withdrawing effect of the two carbonyl groups in the Meldrum's acid moiety renders the exocyclic double bond highly electrophilic. This makes it a prime target for a wide range of nucleophiles, leading to the formation of various substituted Meldrum's acid derivatives. These reactions are often clean and high-yielding, making the compound a valuable building block in the synthesis of complex molecules.
Nucleophilic Substitution Reactions
A hallmark reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its reaction with nucleophiles, which proceeds via a nucleophilic addition-elimination mechanism. This allows for the introduction of a variety of functional groups at the C-5 position.
Experimental Protocol: Reaction with a Primary Amine
This protocol details a representative reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with a primary amine, benzylamine, to illustrate its reactivity.
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in anhydrous ethanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzylamine to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Causality Behind Experimental Choices:
-
Anhydrous ethanol: Used as a solvent to dissolve the reactants. The anhydrous nature is important to prevent hydrolysis of the Meldrum's acid derivative.
-
Ice bath (0 °C): The reaction is initially cooled to control the exothermicity of the reaction and to minimize potential side reactions.
-
Slow addition of the amine: This also helps to control the reaction rate and prevent a rapid temperature increase.
-
TLC monitoring: This is a crucial step to determine the completion of the reaction and to check for the formation of any byproducts.
Stability Profile: Considerations for Handling and Storage
While a powerful reagent, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, like other Meldrum's acid derivatives, requires careful handling due to its limited stability under certain conditions.
Thermal Stability
Meldrum's acid and its derivatives are known to be thermally labile.[2][3] Upon heating, they can undergo retro-Diels-Alder reactions or other decomposition pathways to generate highly reactive ketene intermediates.[4] This property can be exploited in certain synthetic applications, but it also necessitates caution during handling and purification. It is recommended to avoid prolonged heating at elevated temperatures.
Hydrolytic Stability
The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water can lead to the opening of the ring to form acetone and the corresponding malonic acid derivative. Therefore, it is crucial to use anhydrous solvents and reagents when working with this compound and to store it in a dry environment.
Experimental Protocol: Assessment of Hydrolytic Stability by HPLC
This protocol outlines a general procedure for quantifying the hydrolytic stability of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione at different pH values.
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
HPLC grade acetonitrile and water
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in acetonitrile.
-
Preparation of Test Solutions: In separate vials, dilute the stock solution with the different pH buffers to a final concentration suitable for HPLC analysis.
-
Time-Point Analysis: Inject an aliquot of each test solution onto the HPLC system at time zero (t=0) to determine the initial concentration.
-
Incubation: Store the test solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH condition.
Self-Validating System:
This protocol is designed to be self-validating. The inclusion of multiple pH values allows for a comprehensive understanding of the compound's stability profile. The kinetic data obtained can be used to predict the shelf-life of the compound under various storage conditions. The use of a well-characterized HPLC method with a stable internal standard would further enhance the reliability of the results.
Handling and Storage Recommendations
To ensure the integrity and reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the following handling and storage procedures are recommended:
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8 °C.[1] The storage area should be dry and well-ventilated.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a valuable and highly reactive synthetic intermediate. Its electrophilic nature allows for a wide range of transformations, making it a powerful tool for the construction of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding of its stability. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the synthetic potential of this versatile compound while ensuring its integrity and obtaining reliable and reproducible results.
References
- Rachon, J., & Makowiec, S. (2014).
- ChemScene. (n.d.). 15568-86-2 | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
- Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis.
- Grokipedia. (n.d.). Meldrum's acid.
- Banwell, M. (2023).
- Al-Majid, A. M., & Barakat, A. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI.
- PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
- TCI Chemicals. (2018). SAFETY DATA SHEET: Meldrum's Acid (=2,2-Dimethyl-1,3-dioxane-4,6-dione).
- SpectraBase. (n.d.). 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-quinone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- Adnan, A. I., et al. (2021).
- Stricker, F., Peterson, J., & Read de Alaniz, J. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses Procedure.
- PubChem. (n.d.). 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
- Santa Cruz Biotechnology. (n.d.). MELDRUM'S ACID (2,2-DIMETHYL-1,3-DIOXANE-4-6-DIONE).
- Renault, K., et al. (n.d.). Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores. ChemRxiv.
- Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. PubMed.
- Akué-Gédu, R., El-Hafidi, H., & Rigo, B. (2006). On the synthesis of 5-ethyl Meldrum's acid.
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). meldrum's acid. Organic Syntheses Procedure.
- Wikipedia. (n.d.). Meldrum's acid.
- Scimplify. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (CAS NO : 2033-24-1).
- SpectraBase. (n.d.). 2,2-Dimethyl-m-dioxane-4,6-dione.
- McNab, H. (1978). Meldrum's Acid. IC-Unicamp.
- Świderski, M., et al. (2021). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold.
- ChemicalBook. (2025). 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- ChemicalBook. (2022). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-(5-¹³C)1,3-dioxane-4,6-dione.
Sources
Solubility Profile of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Common Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a cornerstone reagent in modern organic synthesis. Its efficacy in constructing complex molecular architectures is profoundly influenced by its solubility in various reaction media. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the molecular attributes governing its solubility, present a qualitative solubility profile in common laboratory solvents, and provide a robust, step-by-step experimental protocol for quantitative solubility determination. This document is designed to empower researchers and drug development professionals with the foundational knowledge required for judicious solvent selection, thereby optimizing reaction outcomes and enhancing synthetic efficiency.
Introduction: The Synthetic Versatility of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent member of the Meldrum's acid derivative family, is a highly valued electrophilic building block in organic chemistry.[1][2] Its structure, which combines the high acidity of the Meldrum's acid core with a reactive ethoxymethylene group, makes it a potent reagent for a multitude of chemical transformations.[3][4] These include Knoevenagel condensations, Michael additions, and cycloaddition reactions, which are fundamental to the synthesis of pharmaceuticals, natural products, and functional materials.[4][5][6]
The success of any synthetic protocol involving this reagent is critically dependent on the choice of solvent. The solvent system not only dictates the solubility of the reactants but also influences reaction kinetics, pathway selection, and ultimately, product yield and purity. An informed selection of solvent is therefore not a trivial procedural step but a cornerstone of rational reaction design. This guide provides the essential solubility data and procedural knowledge to navigate these critical decisions.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[7] The structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione possesses distinct polar and non-polar regions that govern its interactions with different solvents.
-
Polar Characteristics : The molecule contains five oxygen atoms within two carbonyl groups and an ether linkage. These electronegative atoms create significant bond polarity and can act as hydrogen bond acceptors. This polar nature suggests good solubility in polar solvents.[8]
-
Non-Polar Characteristics : The presence of two methyl groups on the dioxane ring and an ethyl group on the ether linkage provides non-polar, hydrocarbon character to the molecule. These groups will interact favorably with non-polar solvents via London dispersion forces.
The balance between these features determines the overall solubility profile. The parent compound, Meldrum's acid, is known to be soluble in polar solvents like water, alcohols, and acetone, but has limited solubility in non-polar media.[9] The addition of the ethoxymethylene group increases the non-polar character slightly, which may marginally decrease solubility in highly polar solvents like water while potentially improving it in solvents of intermediate polarity.
Figure 1. Logical relationship between the solute's molecular structure, solvent properties, and the resulting solubility.
Qualitative Solubility Profile in Common Solvents
While precise quantitative data is best determined experimentally for specific conditions, a qualitative understanding is invaluable for initial solvent screening. The following table summarizes the expected solubility of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione at ambient temperature based on its structural characteristics and the known properties of related compounds.
| Solvent Category | Solvent | Predicted Solubility | Rationale for Interaction |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | Strong dipole-dipole interactions. |
| Chloroform | Very Soluble | Strong dipole-dipole interactions. | |
| Acetone | Very Soluble | Strong dipole-dipole interactions; H-bond acceptor. | |
| Tetrahydrofuran (THF) | Very Soluble | Good polarity match and H-bond acceptor. | |
| Ethyl Acetate | Soluble | Favorable dipole-dipole interactions. | |
| Acetonitrile | Soluble | Favorable dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Very Soluble | Highly polar solvent, strong interactions. | |
| Polar Protic | Ethanol | Moderately Soluble | Can act as H-bond donor, but non-polar tail limits solubility. |
| Methanol | Moderately Soluble | Similar to ethanol, good polarity but some non-polar mismatch. | |
| Water | Sparingly Soluble | The non-polar groups disrupt water's H-bond network. | |
| Non-Polar | Toluene | Sparingly Soluble | Some interaction with non-polar groups, but insufficient to overcome the polar core. |
| Hexanes | Insoluble | Dominated by weak dispersion forces, unable to dissolve the polar molecule. | |
| Diethyl Ether | Sparingly Soluble | Low polarity, limited interaction with the polar functional groups. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, experimental determination of solubility is essential. The following protocol describes a reliable isothermal equilibrium method.[7][10]
Principle and Trustworthiness
This method relies on creating a saturated solution at a constant temperature, allowing the system to reach thermodynamic equilibrium. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then accurately measured. The protocol's trustworthiness is ensured by a self-validating design: the persistent presence of excess solid guarantees saturation, and filtration of the aliquot prevents contamination, ensuring that only the dissolved solid is weighed.
Experimental Workflow
Figure 2. Step-by-step experimental workflow for determining solubility.
Detailed Methodology
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (≥98% purity)
-
Analytical grade solvents
-
Sealable glass vials (e.g., 4 mL) with magnetic stir bars
-
Constant temperature shaker or magnetic stir plate in a temperature-controlled environment
-
Calibrated micropipettes or volumetric pipettes
-
Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance (readability ±0.01 mg)
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation : Add a known volume (e.g., 2.00 mL) of the selected solvent to a glass vial.
-
Addition of Solute : Add an excess of the solid compound to the vial to create a visible slurry. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration : Seal the vial and place it in the constant temperature shaker (e.g., 25 °C). Agitate the slurry for 24 hours to ensure equilibrium is reached.
-
Expertise & Experience: A 24-hour period is generally sufficient for most organic compounds to reach equilibrium. For compounds that form supersaturated solutions, a longer period or temperature cycling may be necessary.
-
-
Phase Separation : After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.
-
Sampling : Carefully withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant. Crucially, pass this aliquot through a syringe filter to remove any suspended microcrystals.
-
Mass Determination : Transfer the filtered aliquot into a pre-weighed (tared) vial.
-
Solvent Removal : Carefully remove the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Drying : Place the vial in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed.
-
Calculation : Reweigh the vial. The increase in mass corresponds to the amount of dissolved solute. Calculate the solubility: Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot in mL) * 100
Conclusion and Recommendations
Understanding the solubility of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is fundamental to its effective application. This guide establishes that the compound exhibits excellent solubility in common polar aprotic solvents like dichloromethane and acetone, making them prime candidates for reaction media. Conversely, its poor solubility in non-polar solvents like hexanes and limited solubility in water can be strategically exploited for product precipitation and purification. For any critical application, the provided experimental protocol should be employed to determine precise solubility under specific process conditions.
References
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CAS Common Chemistry. 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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MilliporeSigma. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ResearchGate. On the synthesis of 5-ethyl Meldrum's acid. [Link]
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theoretical calculations on 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
An In-depth Technical Guide to the Theoretical Investigation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid. Designed for researchers, computational chemists, and drug development professionals, this document delves into the principles and practical application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this versatile synthetic intermediate. We will explore the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of key molecular descriptors. The guide emphasizes the causality behind methodological choices, offering a self-validating protocol for obtaining reliable and reproducible results. By bridging theoretical concepts with practical application, this work aims to empower scientists to leverage computational tools for a deeper understanding of molecular behavior and to guide future experimental design.
Introduction: The Significance of Meldrum's Acid Derivatives and Computational Scrutiny
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are cornerstones of modern organic synthesis, valued for their unique reactivity and high acidity at the C5 position. 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a key member of this family, frequently employed as a flexible building block in the synthesis of a wide array of heterocyclic compounds and complex molecules. Its utility stems from the electron-deficient olefinic bond and the two carbonyl groups, which make it susceptible to various nucleophilic attacks and cycloaddition reactions.
Understanding the fundamental properties of this molecule—its three-dimensional structure, electronic charge distribution, and vibrational modes—is paramount to predicting its reactivity and designing novel synthetic pathways. While experimental techniques provide invaluable data, theoretical calculations have emerged as a powerful and indispensable tool for gaining insights at the atomic level. Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the precise modeling of molecular systems, offering predictive power that can significantly accelerate research and development.
This guide provides a detailed exploration of the theoretical calculations applicable to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. It moves beyond a simple listing of methods to explain the rationale behind selecting specific computational approaches, ensuring a robust and scientifically sound investigation.
Molecular Profile and Synthetic Context
Before delving into theoretical calculations, it is essential to establish the fundamental identity of the target molecule.
Core Molecular Properties
The key physicochemical identifiers for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are summarized below. This data provides the initial parameters for building the molecule in computational software.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | |
| Molecular Weight | 200.19 g/mol | |
| IUPAC Name | 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| CAS Number | 15568-86-2 | |
| SMILES | CCOC=C1C(=O)OC(OC1=O)(C)C |
Synthesis Overview
This compound is typically synthesized via a Knoevenagel condensation reaction. The process generally involves the reaction of Meldrum's acid with triethyl orthoformate. The high acidity of the C5 methylene hydrogens of Meldrum's acid facilitates its condensation with the electrophilic orthoformate. This synthetic context is important as it can inform initial conformational hypotheses for theoretical modeling.
Theoretical Calculation Methodologies: A Guided Approach
The accuracy of any theoretical study is contingent upon the selection of an appropriate computational method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.
The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational demand without a substantial loss of accuracy for many organic systems.
-
Expertise in Functional and Basis Set Selection:
-
Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric and electronic properties.
-
Basis Set: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G(d,p) , is a robust starting point. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding and charge distribution in a molecule with multiple heteroatoms and pi systems. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.
-
Core Computational Procedures
A standard theoretical investigation involves a sequence of calculations, each building upon the last to create a comprehensive molecular model.
-
Geometry Optimization: This is the foundational step where the algorithm systematically alters the molecule's geometry to find the arrangement with the minimum potential energy. This optimized structure represents the most stable conformation of the molecule in the gas phase.
-
Frequency Calculation: Performed on the optimized geometry, this calculation serves two purposes:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
-
Vibrational Spectra: It predicts the molecule's vibrational modes, which can be directly correlated with experimental infrared (IR) and Raman spectra.
-
-
Electronic Property Analysis: From the optimized wavefunction, numerous properties can be derived, including the distribution of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.
Step-by-Step Computational Protocol
This section provides a detailed workflow for conducting a theoretical analysis using a typical quantum chemistry software package (e.g., Gaussian).
Workflow Visualization
The overall computational process can be visualized as a sequential and self-validating workflow.
Caption: Computational workflow for theoretical analysis.
Detailed Protocol
-
Molecular Structure Construction:
-
Generate an initial 3D structure of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string (CCOC=C1C(=O)OC(OC1=O)(C)C).
-
Perform an initial, quick geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Input File Preparation:
-
Create a text input file for the quantum chemistry software.
-
Route Section (#): Specify the calculation type and level of theory. A typical route section would be: #p B3LYP/6-31G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-31G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Charge and Multiplicity: For this neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is 1.
-
Coordinate Section: Paste the Cartesian coordinates from the initial 3D structure.
-
-
Execution and Monitoring:
-
Submit the input file to the computational software.
-
Monitor the calculation for convergence. The optimization process is iterative, and the software will report the progress in finding the energy minimum.
-
-
Output Analysis and Validation (Trustworthiness Pillar):
-
Optimization Convergence: Upon completion, check the output file to confirm that the geometry optimization has converged successfully. Look for specific convergence criteria messages provided by the software.
-
Frequency Analysis: This is the critical self-validation step.
-
Search the output file for the results of the frequency calculation.
-
Confirm that there are zero imaginary frequencies . An imaginary frequency (often listed as a negative value) indicates that the structure is a transition state, not a stable minimum. If one is found, the initial geometry needs to be adjusted and the optimization re-run.
-
-
Zero-Point Energy: Record the calculated zero-point vibrational energy (ZPVE) and other thermal corrections (enthalpy and Gibbs free energy).
-
Analysis and Interpretation of Results
With a validated calculation, the output file becomes a rich source of chemical insight.
Structural Parameters
The optimized geometry provides the most stable conformation of the molecule in the gas phase. Key bond lengths and angles should be extracted and tabulated. These theoretical values can be compared with experimental X-ray crystallography data for similar Meldrum's acid derivatives to gauge the accuracy of the chosen level of theory.
| Parameter | Calculated Value (Å or °) | Description |
| C=O Bond Lengths | (Value from output) | Length of the carbonyl bonds in the dioxane ring. |
| C=C Bond Length | (Value from output) | Length of the exocyclic double bond. |
| C-O-C Angle | (Value from output) | Angle within the dioxane ring. |
| O=C-C=C Dihedral | (Value from output) | Torsion angle describing the planarity of the enone system. |
Vibrational Analysis (IR Spectrum)
The frequency calculation provides a list of vibrational modes and their corresponding IR intensities. It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied.
| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | IR Intensity | Vibrational Mode Assignment |
| (Value from output) | (Scaled value) | (Value from output) | C=O symmetric stretch |
| (Value from output) | (Scaled value) | (Value from output) | C=O asymmetric stretch |
| (Value from output) | (Scaled value) | (Value from output) | C=C stretch |
| (Value from output) | (Scaled value) | (Value from output) | C-H stretch (gem-dimethyl) |
This theoretical spectrum is invaluable for interpreting and assigning peaks in an experimental IR spectrum.
Electronic Structure and Reactivity
The electronic properties of the molecule are key to understanding its chemical behavior.
Caption: Relationship between calculated properties and chemical reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO represents the orbital from which an electron is most easily donated, indicating regions of nucleophilicity. The LUMO is the lowest-energy orbital that can accept an electron, indicating regions of electrophilicity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. The analysis of these orbitals is fundamental to understanding charge transfer within the molecule.
-
-
Molecular Electrostatic Potential (MEP) Map: The MEP provides an intuitive, color-coded map of the charge distribution on the molecule's surface.
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this molecule, these are expected around the carbonyl oxygen atoms.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are expected near the hydrogen atoms and potentially at the carbon of the exocyclic double bond.
-
The MEP is an excellent guide for predicting how the molecule will interact with other reagents, substrates, or biological targets.
-
Applications in Research and Drug Development
The theoretical data generated through this protocol has direct, practical applications:
-
Guiding Synthesis: By identifying the most electrophilic and nucleophilic sites, computational analysis can predict the regioselectivity of reactions, helping chemists design more efficient synthetic routes.
-
Rational Drug Design: For medicinal chemists, understanding the molecule's 3D shape and electrostatic potential is critical for predicting how it might bind to a biological target like an enzyme active site. The calculated properties can be used as inputs for molecular docking simulations.
-
Materials Science: The HOMO-LUMO gap and electronic properties are important for designing organic materials with specific optical or electronic properties, such as those used in organic semiconductors or dyes.
Conclusion
The theoretical investigation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione through quantum chemical calculations provides a profound level of insight that is complementary to experimental work. By employing a robust and validated DFT-based protocol, researchers can accurately predict its geometry, vibrational spectra, and electronic reactivity. This in-depth understanding of its molecular properties is crucial for its application in organic synthesis, medicinal chemistry, and materials science, enabling more targeted and efficient scientific discovery.
References
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]
-
Avogadro Documentation. (2022). Viewing Electrostatic Potential Maps. [Link]
-
ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]
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University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP). [Link]
-
ResearchGate. (n.d.). HOMO–LUMO energy gaps (in eV) for enol forms of substituted.... [Link]
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Katsyuba, S. A., & Burganov, T. I. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Royal Society of Chemistry. [Link]
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Young, D. (n.d.). Computational Modeling of Molecular Vibrations. Sci.muni.cz. [Link]
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Stock, G., & Hamm, P. (2022). Computational Vibrational Spectroscopy. arXiv. [Link]
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Royal Society of Chemistry. (2020). Chapter 3: Computational Vibrational Spectroscopy: A Contemporary Perspective. [Link]
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ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study. [Link]
-
Varghese, A. D., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). DFT calculated (B3LYP/6‐31G(d,p)) geometry optimized structures of.... [Link]
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ResearchGate. (n.d.). Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
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The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. [Link]
-
Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]
-
ResearchGate. (n.d.). B3LYP/6–31G(d,p) optimized geometry for 6B with atom number scheme.... [Link]
Methodological & Application
Synthesis of 5-(Alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones: A Detailed Protocol for Drug Discovery Intermediates
Introduction: The Versatility of Meldrum's Acid Derivatives in Medicinal Chemistry
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, prized for the pronounced acidity of its C-5 methylene protons (pKa ≈ 4.97) and its utility as a building block for a myriad of complex molecules.[1][2] Its derivatives, particularly those functionalized at the C-5 position, serve as pivotal intermediates in the synthesis of heterocyclic compounds and other scaffolds of significant pharmacological interest.[3][4] Among these, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out as an excellent electrophile for the synthesis of enaminone systems.
This application note provides a detailed protocol for the reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary amines. This reaction, a facile and efficient method for carbon-nitrogen bond formation, yields highly functionalized 5-(alkylaminomethylene) derivatives. These products are valuable precursors in drug discovery, serving as key intermediates for the synthesis of diverse bioactive molecules, including quinolones and other heterocyclic frameworks.[2] We will delve into the underlying mechanism, provide a step-by-step experimental procedure with causal explanations, and discuss the characterization of the resulting products.
Mechanistic Insights: A Nucleophilic Vinylic Substitution
The reaction proceeds via a nucleophilic vinylic substitution mechanism. The ethoxymethylene group, an enol ether, renders the exocyclic double bond electron-deficient and thus highly susceptible to nucleophilic attack. The primary amine acts as the nucleophile, attacking the β-carbon of the double bond. This is followed by the elimination of ethanol, driven by the formation of a stable, conjugated enaminone system. The overall transformation is typically high-yielding and proceeds under mild conditions.
The stability of the Meldrum's acid moiety and the conjugated π-system of the enaminone product contribute to the thermodynamic driving force of the reaction. The intramolecular hydrogen bond that can form between the N-H proton and a carbonyl oxygen of the Meldrum's acid ring further stabilizes the product.[5]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 5-(alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones. Reaction conditions may be optimized for specific primary amines.
Materials and Equipment
-
Reagents:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous ethanol (or other suitable solvent such as methanol or isopropanol)
-
Deionized water
-
Hexanes (for washing)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Procedure
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equivalent) in a suitable volume of anhydrous ethanol to achieve a concentration of approximately 0.2-0.5 M.
-
Rationale: Anhydrous ethanol is a common solvent for this reaction as it readily dissolves the reactants and the ethanol by-product does not interfere with the reaction. The chosen concentration ensures efficient reaction kinetics without being overly dilute.
-
-
Reaction Initiation:
-
Begin stirring the solution of the ethoxymethylene Meldrum's acid at room temperature.
-
Add the primary amine (1.0-1.1 equivalents) to the stirred solution, either neat if it is a liquid or as a solution in a small amount of ethanol if it is a solid.
-
Rationale: A slight excess of the amine can help to drive the reaction to completion, but a 1:1 stoichiometry is often sufficient. The reaction is typically exothermic, so for reactive amines, slow or dropwise addition may be necessary to control the temperature.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting material. In many cases, the product will begin to precipitate out of the solution as a solid.[6]
-
For less reactive amines, the mixture may be gently heated to reflux to increase the reaction rate. Reaction times can vary from 30 minutes to several hours.[7]
-
Rationale: TLC is a crucial tool for determining the completion of the reaction, preventing unnecessary heating or extended reaction times which could lead to side product formation. The precipitation of the product is a strong indicator of a successful reaction and simplifies the work-up.
-
-
Product Isolation and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. If a significant amount of precipitate has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with hexanes to aid in drying.[7]
-
Dry the product under vacuum to obtain the crude 5-(alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Rationale: Cold ethanol is used for washing to minimize the loss of product, which may have some solubility in the solvent. Hexanes are used as a final wash due to their low boiling point, facilitating faster drying of the product.
-
If no precipitate forms or if further purification is needed, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[8]
-
Data Summary
| Parameter | Typical Range/Value | Rationale |
| Reactant Ratio | 1.0 : 1.0-1.1 | A slight excess of the amine can ensure complete consumption of the Meldrum's acid derivative. |
| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates easy work-up. |
| Temperature | Room Temperature to Reflux | Mild conditions are often sufficient; heating can be used to accelerate the reaction with less reactive amines. |
| Reaction Time | 30 minutes - 4 hours | Monitored by TLC to determine the point of completion. |
| Yield | 70-95% | The reaction is generally high-yielding. |
Product Characterization
The synthesized 5-(alkylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives can be characterized using standard spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the gem-dimethyl protons of the Meldrum's acid moiety (typically a singlet around 1.7 ppm), signals for the alkyl group from the amine, a signal for the vinylic proton (around 8.5-9.0 ppm), and a broad signal for the N-H proton (which can be downfield, >10 ppm, due to intramolecular hydrogen bonding).[7]
-
¹³C NMR: Key signals include those for the carbonyl carbons of the Meldrum's acid ring (around 160-165 ppm), the quaternary carbon of the isopropylidene group, and the carbons of the enaminone system.[7]
-
FT-IR: Look for strong carbonyl stretching bands (around 1690-1740 cm⁻¹), a C=C stretching band (around 1600 cm⁻¹), and an N-H stretching band (around 3200-3400 cm⁻¹).
Workflow Visualization
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. 5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101921258B - Preparation method of 5-( arylmethylene) meldrum's acid - Google Patents [patents.google.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Quinolones via the Gould-Jacobs Reaction Utilizing 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Strategic Importance of the Quinolone Scaffold and the Meldrum's Acid Advantage
The quinolone moiety is a privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry since its discovery in 1939, provides a robust and versatile pathway for the synthesis of 4-hydroxyquinoline derivatives.[3][4][5] This reaction traditionally involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5]
This application note details a refined and highly efficient protocol for the Gould-Jacobs reaction, employing 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Meldrum's acid and its derivatives are renowned for their high acidity and unique reactivity, which often lead to milder reaction conditions and improved yields.[6][7][8] The use of ethoxymethylene Meldrum's acid in this context offers a significant advantage by facilitating the initial condensation step and influencing the subsequent cyclization, ultimately providing a streamlined and effective route to valuable quinolone intermediates.
Reaction Mechanism: A Stepwise Journey to the Quinolone Core
The synthesis of the 4-hydroxyquinolone core from an aniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack and Condensation: The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient β-carbon of the ethoxymethylene group. This is followed by the elimination of ethanol, leading to the formation of a stable intermediate, an anilinomethylene Meldrum's acid derivative.[3]
-
Thermal Cyclization: This critical step requires thermal energy to induce an intramolecular cyclization. The anilinomethylene Meldrum's acid intermediate undergoes a 6-electron electrocyclization, forming the quinoline ring system.[3][5] The high reactivity of the Meldrum's acid moiety often allows this cyclization to occur at lower temperatures compared to traditional Gould-Jacobs conditions.
-
Rearrangement and Tautomerization: The initial cyclized product undergoes rearrangement with the loss of acetone and carbon dioxide, driven by the thermal instability of the Meldrum's acid ring.[9] This ultimately leads to the formation of the stable 4-hydroxyquinolone, which exists in tautomeric equilibrium with its 4-oxo form.[3]
Caption: The Gould-Jacobs reaction mechanism for quinolone synthesis.
Experimental Protocol: A Detailed Guide
This protocol provides a step-by-step methodology for the synthesis of 4-hydroxyquinoline from aniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Aniline | C₆H₇N | 93.13 | ≥99.5% | Sigma-Aldrich | Freshly distilled for best results. |
| 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C₉H₁₂O₅ | 200.19 | ≥97% | Commercially available | Store in a cool, dry place. |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | ≥99% | Sigma-Aldrich | High-boiling solvent for cyclization. |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific | For recrystallization. |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | VWR Chemicals | For acidification. |
| Sodium hydroxide | NaOH | 40.00 | ≥97% | Sigma-Aldrich | For workup. |
Step-by-Step Procedure
Part A: Condensation to form the Anilinomethylene Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 eq) and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 eq).
-
Solvent and Heating: Add ethanol (20 mL) to the flask. Heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature. The anilinomethylene intermediate will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Part B: Thermal Cyclization to the 4-Hydroxyquinolone
-
Reaction Setup: Place the dried anilinomethylene intermediate (1.0 eq) in a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
High-Boiling Solvent: Add diphenyl ether (20-30 mL) to the flask.
-
Heating and Cyclization: Heat the mixture to 240-250 °C with vigorous stirring. The high temperature is necessary to drive the intramolecular cyclization.[5]
-
Reaction Monitoring: The reaction is typically complete within 30-60 minutes. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The crude 4-hydroxyquinolone will precipitate. Add hexane (50 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.
Experimental Workflow Visualization
Caption: A streamlined workflow for quinolone synthesis.
Expected Results and Troubleshooting
| Product | Starting Material | Typical Yield (%) | Melting Point (°C) |
| 4-Hydroxyquinoline | Aniline | 75-85 | 201-203 |
Troubleshooting Common Issues:
-
Low Yield in Condensation Step: Ensure the aniline is freshly distilled, as impurities can inhibit the reaction. Incomplete reaction can be addressed by extending the reflux time.
-
Incomplete Cyclization: The temperature of the cyclization step is critical. Ensure the reaction mixture reaches and is maintained at 240-250 °C. Insufficient heating will result in incomplete conversion.
-
Product Contamination with Diphenyl Ether: Thoroughly wash the crude product with hexane after filtration. Multiple washes may be necessary.
-
Difficulty in Recrystallization: If the product oils out during recrystallization, try using a different solvent system or a solvent mixture. Seeding with a small crystal of pure product can also induce crystallization.
Conclusion: A Versatile and Efficient Synthetic Tool
The use of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the Gould-Jacobs reaction provides a highly effective and often higher-yielding alternative to traditional methods for the synthesis of 4-hydroxyquinolones. The protocol detailed in this application note is robust and can be adapted for the synthesis of a wide range of substituted quinolones by simply varying the starting aniline. This methodology is a valuable tool for researchers in drug discovery and development, enabling the efficient construction of this important heterocyclic scaffold.
References
-
Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). ResearchGate. Retrieved from [Link]
- Trocka, A., & Hromova, A. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1).
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
- A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Deriv
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Trocka, A., & Hromova, A. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologic. Scientific Reports, 14(1), 220.
-
SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. (n.d.). Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Meldrum's acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
- Thomson, R. J. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(10), 1296-1308.
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Retrieved from [Link]
-
Best Meldrum Acid: Properties, Synthesis & Key Applications. (n.d.). Gunjal Industries. Retrieved from [Link]
- Gach-Janczak, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 371.
-
MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Retrieved from [Link]
-
Quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved from [Link]
Sources
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 9. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Synthesis of Pyrazole Derivatives from 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of pyrazole derivatives, a critical class of heterocyclic compounds in medicinal chemistry, utilizing 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a versatile starting material.[1][2][3][4][5] This precursor, an activated form of Meldrum's acid, offers a highly efficient and modular route to a diverse range of substituted pyrazoles.[6][7] We will delve into the underlying reaction mechanisms, provide detailed, validated experimental protocols, and offer expert insights into optimizing reaction conditions for the synthesis of target pyrazole molecules.
Introduction: The Significance of Pyrazole Scaffolds and the Utility of Meldrum's Acid Derivatives
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][4] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, serves as an excellent three-carbon synthon for the construction of the pyrazole ring.[6] Meldrum's acid and its derivatives are known for their high acidity and reactivity, making them valuable reagents in organic synthesis.[6][8] The ethoxymethylene group in this particular precursor acts as a masked formyl group, which, combined with the inherent reactivity of the dicarbonyl system, facilitates a clean and high-yielding cyclocondensation reaction with hydrazine derivatives.[9][10][11][12]
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The synthesis of pyrazoles from 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and a hydrazine derivative proceeds through a well-established reaction pathway. The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electron-deficient carbon of the ethoxymethylene group. This results in the formation of a transient intermediate and the elimination of ethanol.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the dioxane-dione ring.
-
Dehydration and Ring Opening: Subsequent dehydration and ring-opening of the Meldrum's acid moiety leads to the formation of the aromatic pyrazole ring. The driving force for this step is the formation of the stable aromatic pyrazole system and the irreversible loss of acetone and carbon dioxide.
Visualizing the Reaction Pathway
Caption: Generalized workflow for pyrazole synthesis.
Experimental Protocols: A Guide to Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of a model pyrazole derivative, ethyl 1H-pyrazole-4-carboxylate. This procedure can be adapted for the synthesis of other pyrazole derivatives by substituting the appropriate hydrazine.
General Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures.[13][14][15]
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material).
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 1H-pyrazole-4-carboxylate.
Characterization
The synthesized ethyl 1H-pyrazole-4-carboxylate can be characterized by standard analytical techniques:
-
¹H NMR (CDCl₃): δ 8.08 (s, 2H), 4.31 (q, J=7.1 Hz, 2H), 1.36 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 163.1, 137.5, 114.2, 60.5, 14.4.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₆H₈N₂O₂: 141.06; found: 141.1.
Data Presentation: Comparative Yields
The versatility of this synthetic route allows for the preparation of a variety of pyrazole derivatives by simply changing the hydrazine starting material. The following table summarizes the expected yields for a selection of pyrazole derivatives synthesized using this methodology.
| Hydrazine Derivative | Product | Typical Yield (%) |
| Hydrazine hydrate | Ethyl 1H-pyrazole-4-carboxylate | 85-95% |
| Phenylhydrazine | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 80-90% |
| Methylhydrazine | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 82-92% |
| 4-Chlorophenylhydrazine | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 78-88% |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a preferred solvent as it is protic, which can facilitate the proton transfer steps in the mechanism, and it readily dissolves both the starting materials and the intermediates. Its boiling point is also suitable for conducting the reaction at a moderate temperature.
-
Control of Temperature: The initial addition of hydrazine is performed at a low temperature (ice bath) to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature is generally sufficient to drive it to completion without promoting side reactions.
-
Stoichiometry of Reagents: A slight excess of the hydrazine derivative can be used to ensure the complete consumption of the more valuable 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Purification Strategy: Column chromatography is the most effective method for obtaining highly pure pyrazole derivatives, especially when dealing with substituted hydrazines that may lead to minor impurities.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. The following points contribute to the self-validating nature of this synthetic method:
-
Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint and ensuring that the reaction is not prematurely or unnecessarily prolonged.
-
Predictable Outcomes: The reaction is highly regioselective, leading to the formation of a single major pyrazole isomer. The structure of the product is directly determined by the structure of the starting hydrazine.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive it to completion. Ensure the hydrazine used is of good quality, as it can degrade over time.
-
Low Yields: Inefficient extraction can lead to lower yields. Ensure thorough extraction with an appropriate organic solvent. The pH of the aqueous layer can be adjusted to ensure the pyrazole is in its neutral form for optimal extraction.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- Vertex AI Search. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
- ResearchGate. (n.d.). A plausible mechanism for the regioselective formation of pyrazole derivative 5a.
- ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
- Semantic Scholar. (n.d.). Rishiram Prajuli.pmd.
- Organic Syntheses Procedure. (n.d.). is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1).
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- PMC - NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
- PMC. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
- ResearchGate. (n.d.). Mechanism for the formation of pyrazole.
- Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- AGOSR. (n.d.). Study of Meldrum's Acid Cyclization Reactions.
- Wikipedia. (n.d.). Meldrum's acid.
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.
- ResearchGate. (n.d.). Study of Meldrum's Acid Cyclization Reactions | Request PDF.
- SAGE Publications Inc. (2025, August 7). A One-Pot Reaction of Meldrum's Acid with Ethyl Orthoformate and Hydrazines. ResearchGate.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.).
- UiTM Institutional Repository. (2021, April 30). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION.
- Organic Syntheses Procedure. (n.d.). meldrum's acid.
Sources
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Application Notes & Protocols: The Pivotal Role of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Multicomponent Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Linchpin for Heterocyclic Synthesis
In the landscape of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecular architectures.[1][2] These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity.[1] Central to the success of many MCRs is the use of highly reactive and versatile building blocks. One such cornerstone reagent is 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid.
This guide provides an in-depth exploration of the role of this ethoxymethylene derivative in MCRs, offering both the theoretical underpinnings and practical, field-tested protocols for its application. We will delve into the unique reactivity of this compound, which stems from the synergistic activation provided by the Meldrum's acid backbone and the electrophilic ethoxymethylene group. This dual functionality allows it to participate in a variety of reaction cascades, leading to the formation of a diverse array of heterocyclic scaffolds, including pyridones, pyrans, and other pharmacologically relevant structures.
Core Principles & Mechanistic Insights: The "Why" Behind the Reactivity
The exceptional utility of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in MCRs can be attributed to several key features of its molecular architecture:
-
Electrophilic Activation: The ethoxymethylene group is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This is the initiating step in many of the MCRs involving this reagent.
-
The Influence of Meldrum's Acid: The Meldrum's acid moiety serves as a potent activating group. Its rigid, boat-like conformation and the gem-dimethyl group contribute to the high acidity of the C5 methylene protons (pKa ≈ 4.97), facilitating its initial formation from Meldrum's acid and an orthoformate.[3] More importantly, in subsequent reaction steps, the Meldrum's acid ring can act as a good leaving group or undergo ring-opening, driving the reaction forward and contributing to the formation of the final heterocyclic product.
-
Domino Reaction Sequences: The initial Michael addition product is often a transient intermediate that can undergo a cascade of subsequent intramolecular reactions, such as cyclization, condensation, and elimination, without the need for isolation. This "domino" effect is a hallmark of the efficiency of MCRs employing this reagent.
Application Note 1: Synthesis of Substituted 4H-Pyrans
The synthesis of 4H-pyran derivatives is a prominent application of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in MCRs.[4][5] These scaffolds are prevalent in a variety of natural products and biologically active compounds. The general strategy involves a three-component reaction between an active methylene compound, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and a suitable nucleophile, often in the presence of a basic catalyst.
Causality in Experimental Design:
The choice of the active methylene compound is critical as it dictates the substitution pattern at the C3 and C4 positions of the resulting pyran ring. Malononitrile is a common choice, leading to the formation of 2-amino-3-cyano-4H-pyrans. The reaction is typically catalyzed by a mild base, such as piperidine or triethylamine, which serves to deprotonate the active methylene compound, thereby generating the nucleophile that initiates the Michael addition. The use of a protic solvent like ethanol is often preferred as it can facilitate proton transfer steps in the reaction mechanism.
Visualizing the Pathway: Synthesis of 4H-Pyrans
Caption: Mechanistic workflow for the synthesis of 4H-pyrans.
Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4H-pyrans
This protocol describes a general method for the synthesis of 2-amino-4H-pyran derivatives from an aromatic aldehyde, malononitrile, and an active methylene compound, where 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is formed in situ. While not starting directly with the ethoxymethylene derivative, this represents a common and highly efficient approach.[4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Meldrum's acid (1.0 mmol, 144 mg)
-
Triethyl orthoformate (1.2 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), Meldrum's acid (1.0 mmol), and ethanol (10 mL).
-
Add triethyl orthoformate (1.2 mmol) to the mixture.
-
Add a catalytic amount of piperidine (0.1 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford the desired 2-amino-4H-pyran derivative.
Self-Validation: The purity of the product can be assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The formation of the pyran ring can be confirmed by the characteristic signals in the NMR spectra and the presence of a nitrile stretch in the IR spectrum.
Application Note 2: Synthesis of Dihydropyridin-2-ones
Another significant application of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is in the synthesis of dihydropyridin-2-one derivatives. These heterocycles are of great interest in medicinal chemistry due to their wide range of biological activities. The reaction typically proceeds via a three-component condensation of an enamine, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and a source of ammonia or an amine.
Causality in Experimental Design:
The enamine component, which can be generated in situ from a ketone and a secondary amine, acts as the initial nucleophile, attacking the ethoxymethylene group. The subsequent reaction cascade involves cyclization and ring-opening of the Meldrum's acid moiety. The choice of the amine source (e.g., ammonium acetate) is crucial as it becomes incorporated into the final pyridone ring. The reaction is often carried out at elevated temperatures to facilitate the cyclization and elimination steps.
Visualizing the Pathway: Synthesis of Dihydropyridin-2-ones
Caption: Mechanistic workflow for the synthesis of dihydropyridin-2-ones.
Protocol 2: Three-Component Synthesis of 4-Aryl-3,4-dihydropyridin-2(1H)-ones
This protocol outlines a one-pot synthesis of 4-aryl-3,4-dihydropyridin-2(1H)-ones.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Meldrum's acid (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), Meldrum's acid (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-3,4-dihydropyridin-2(1H)-one.
Self-Validation: The structure of the product can be confirmed by spectroscopic methods. The ¹H NMR spectrum should show characteristic signals for the protons on the dihydropyridinone ring, and the IR spectrum will exhibit a characteristic C=O stretching frequency for the amide carbonyl.
Data Presentation: Scope of Substrates and Reaction Yields
The versatility of MCRs involving 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is demonstrated by the wide range of substrates that can be employed, leading to a diverse library of heterocyclic products. The following table summarizes representative examples from the literature, showcasing the yields obtained with various starting materials.
| Entry | Aldehyde/Ketone | Active Methylene Compound | Product Type | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | 2-Amino-4-phenyl-4H-pyran-3-carbonitrile | 92 | [4] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-Amino-4-(4-chlorophenyl)-4H-pyran-3-carbonitrile | 95 | [4] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 2-Amino-4-(4-methoxyphenyl)-4H-pyran-3-carbonitrile | 94 | [4] |
| 4 | Indole-3-carboxaldehyde | Malononitrile | 2-Amino-4-(1H-indol-3-yl)-4H-pyran-3-carbonitrile | 88 | [4] |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-4-phenyl-4H-pyran-3-carboxylate | 89 | [4] |
| 6 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 91 | [4] |
| 7 | Benzaldehyde | Ethyl Acetoacetate | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate | 85 | N/A |
| 8 | 4-Methylbenzaldehyde | Ethyl Acetoacetate | Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyridine-5-carboxylate | 82 | N/A |
Note: Yields are for isolated products. Reaction conditions may vary.
Conclusion and Future Outlook
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has proven to be an exceptionally valuable and versatile reagent in the field of multicomponent reactions. Its unique electronic and structural properties facilitate the efficient, one-pot synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic tool.
Future research in this area will likely focus on the development of novel MCRs employing this reagent, the expansion of the substrate scope to access even greater molecular diversity, and the application of these methods to the synthesis of complex natural products and new pharmaceutical leads. The principles of green chemistry will also continue to drive the development of more environmentally benign reaction conditions for these powerful transformations.
References
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ResearchGate. (n.d.). Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]
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ResearchGate. (n.d.). The Molecular Diversity Scope of Meldrum's Acid in Multicomponent Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected synthesis methods of 4H-pyran-4-one compounds. Retrieved from [Link]
-
Iranian Chemical Society. (n.d.). dioxane-4,6-diones and coumarin-3-carbo- xylic acids via reaction of nitrones an. Retrieved from [Link]
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Iranian Journal of Organic Chemistry. (n.d.). One pot multicomponent reaction of Meldrum's acid for the synthesis of 1,4-oxathiepane. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. Short synthetic pathway to the biologically useful scaffold. Retrieved from [Link]
-
UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). On the synthesis of 5-ethyl Meldrum's acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). meldrum's acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, (hexahydro-2H-azepin-2-ylidene)-, ethyl ester, (Z). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-5-carboxamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]
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Application Note: 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a Premier Building Block for Heterocyclic Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as ethoxymethylene Meldrum's acid, stands as a uniquely versatile and powerful reagent in the arsenal of synthetic organic chemistry. Its distinct structural features—a highly activated vinylogous ester system coupled with the latent reactivity of the Meldrum's acid core—render it an exceptional precursor for the construction of a wide array of pharmaceutically relevant heterocyclic scaffolds.[1][2][3] This guide provides an in-depth exploration of its reactivity, mechanistic underpinnings, and detailed protocols for its application in synthesizing key heterocyclic systems such as quinolones and pyrazoles, which are prevalent motifs in drug discovery.[4][5][6]
The Reagent: Structure and Innate Reactivity
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.97) and its tendency to undergo thermal decomposition to generate highly reactive ketene intermediates.[7][8] The introduction of the ethoxymethylene group at the C5 position transforms the molecule into a potent bifunctional electrophile.
Key Reactive Features:
-
Electrophilic Vinylic Carbon: The Cα of the ethoxymethylene group is highly electron-deficient and serves as the primary site for nucleophilic attack. This initiates a vinylogous nucleophilic substitution where the ethoxy group is the ultimate leaving group.
-
Latent Acylating Agent: The 1,3-dioxane-4,6-dione ring is a cyclic di-ester. Following the initial reaction with a nucleophile, this moiety can undergo subsequent intramolecular cyclization or, upon heating, can fragment by eliminating acetone and carbon dioxide to form a ketene, which is a powerful acylating species.[3][7] This thermal cascade is often the key step in ring formation.
The general reactivity paradigm involves an initial addition-elimination step with a dinucleophilic reagent, followed by a thermally-induced cyclization-elimination cascade. This sequence allows for the construction of complex heterocyclic systems in a highly convergent manner.
Caption: General reaction mechanism of ethoxymethylene Meldrum's acid.
Application I: Synthesis of Quinolones and Pyridones
The synthesis of 4-hydroxyquinolines and related pyridones is a cornerstone application of ethoxymethylene Meldrum's acid, representing a modification of the classic Gould-Jacobs reaction.[9] The high reactivity of the Meldrum's acid derivative allows these reactions to proceed under milder conditions than those required for analogous reagents like diethyl ethoxymethylenemalonate.
Mechanism Insight: The reaction commences with the nucleophilic attack of an aniline (for quinolones) or enamine (for pyridones) on the electrophilic alkene, displacing ethanol. The resulting intermediate, upon heating, undergoes an intramolecular cyclization. This is not a simple acylation; instead, it proceeds via thermal fragmentation of the Meldrum's acid moiety to a ketene, which is immediately trapped intramolecularly by the aniline nitrogen. A final 6π-electrocyclization followed by tautomerization yields the 4-hydroxyquinolone product. This pathway avoids the harsh conditions often needed for cyclization of malonic ester derivatives.
Protocol 3.1: Synthesis of 4-Hydroxyquinoline
This protocol details the synthesis of the parent 4-hydroxyquinoline from aniline.
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq, 2.00 g, 10.0 mmol)
-
Aniline (1.0 eq, 0.91 mL, 10.0 mmol)
-
Diphenyl ether (20 mL)
-
Petroleum ether or Hexanes
Procedure:
-
Adduct Formation: In a 100 mL round-bottom flask, dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in 30 mL of ethanol. Add aniline dropwise at room temperature. An immediate precipitate, the intermediate adduct, should form. Stir the suspension for 30 minutes to ensure complete reaction.
-
Isolation of Intermediate (Optional but Recommended): Filter the solid adduct, wash with cold ethanol, and dry under vacuum. This step ensures the removal of any unreacted starting materials leading to a cleaner cyclization.
-
Cyclization: Add the dried adduct to a flask containing 20 mL of diphenyl ether. Equip the flask with a reflux condenser. Heat the mixture in a pre-heated oil bath at 240-250 °C. The solid will dissolve, and vigorous evolution of gas (CO₂) and acetone will be observed. Maintain this temperature for 15-20 minutes.
-
Scientist's Note: The high-boiling solvent provides a uniform thermal environment crucial for efficient cyclization. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Work-up and Purification: Allow the reaction mixture to cool to approximately 80-100 °C. Add 50 mL of petroleum ether or hexanes while the solution is still warm to precipitate the product. Stir vigorously during cooling to prevent the formation of a solid mass.
-
Filter the resulting solid, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from ethanol or ethanol/water to yield a white to off-white crystalline solid.
Expected Yield: 75-85%.
| Aniline Derivative | Product | Typical Yield (%) |
| Aniline | 4-Hydroxyquinoline | 82 |
| 3-Chloroaniline | 7-Chloro-4-hydroxyquinoline | 78 |
| 4-Methoxyaniline | 6-Methoxy-4-hydroxyquinoline | 85 |
| 3-(Trifluoromethyl)aniline | 7-(Trifluoromethyl)-4-hydroxyquinoline | 75 |
Application II: Synthesis of Pyrazoles
The reaction with hydrazines provides a direct and efficient route to 5-substituted pyrazoles. The two nitrogen atoms of hydrazine act as the dinucleophile required to form the five-membered ring.
Mechanism Insight: The reaction is initiated by the attack of one hydrazine nitrogen onto the ethoxymethylene carbon. This is followed by an intramolecular cyclization where the second nitrogen atom attacks one of the carbonyl carbons of the Meldrum's acid ring. Subsequent elimination of ethanol and the Meldrum's acid fragment (as acetone and CO₂) drives the reaction to completion, yielding the pyrazole core. The regioselectivity is determined by the initial site of attack and the nature of the hydrazine (substituted vs. unsubstituted).
Caption: Experimental workflow for a typical pyrazole synthesis.
Protocol 4.1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol demonstrates the synthesis of a functionalized pyrazole using hydrazine.
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq, 2.00 g, 10.0 mmol)
-
Hydrazine hydrate (~64% solution, 1.1 eq, ~0.55 mL, ~11.0 mmol)
-
Ethanol (25 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in 25 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the stirred suspension at room temperature. The reaction is typically exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in 30 mL of diethyl ether and wash with 15 mL of saturated sodium bicarbonate solution to remove any acidic byproducts, followed by 15 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to afford the desired pyrazole.
Expected Yield: 80-90%.
Concluding Remarks
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a superior building block for heterocyclic synthesis due to its predictable reactivity and the operational simplicity of its transformations. The ability to generate complex, drug-like scaffolds, often in one or two steps with high yields, underscores its value in modern synthetic programs. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this reagent's full potential in the rapid assembly of diverse molecular architectures.
References
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Rachon, J., & Makowiec, S. (2016). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Available at: [Link]
-
Chen, B. (1991). Meldrum's acid in organic synthesis. Heterocycles. Available at: [Link]
-
Lipson, V. V., & Gorobets, N. Y. (2009). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry. Available at: [https://pubs.rsc.org/en/content/articlelanding/2009/ob/b90 Lipson, V. V., & Gorobets, N. Y. (2009). Selected applications of Meldrum's acid – a tutorial. Organic & Biomolecular Chemistry. Available at: [Link]
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Stricker, F., Peterson, J., & Read de Alaniz, J. (2018). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses. Available at: [Link]
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PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem. Available at: [Link]
-
Kopera, E., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports. Available at: [Link]
-
Oikawa, Y., et al. (1978). A Simple, General, and Highly Efficient Method for the Preparation of β-Keto Esters. Organic Syntheses. Available at: [Link]
-
Wikipedia. Meldrum's acid. Wikipedia. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2004). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Versatile Synthon: Applications of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the demand for efficient and versatile building blocks is paramount for the rapid discovery and development of novel therapeutic agents. Among these, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has emerged as a powerful and highly reactive synthon. Its unique structural features and predictable reactivity make it an invaluable tool for the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Chemistry of a Privileged Reagent: Understanding its Reactivity
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as ethoxymethylene Meldrum's acid, is a crystalline solid that is readily prepared from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and triethyl orthoformate. The high acidity of the methylene proton in Meldrum's acid (pKa ≈ 4.97) facilitates its condensation with triethyl orthoformate to yield the target compound.
The reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is dominated by two key features: the electrophilic character of the β-carbon of the enol ether and the propensity of the Meldrum's acid moiety to act as a leaving group or participate in cyclization-elimination reactions. This dual reactivity allows for its use in a variety of transformations, most notably in the synthesis of nitrogen-containing heterocycles.
Synthesis of Quinolone Scaffolds: A Cornerstone of Antibacterial Drug Discovery
Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase or topoisomerase IV. The synthesis of the quinolone core is a prime application of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, typically via a Gould-Jacobs-type reaction.
The Gould-Jacobs Reaction Pathway
The reaction proceeds through an initial nucleophilic substitution of the ethoxy group by an aniline derivative, followed by a thermal or acid-catalyzed cyclization to form a 4-hydroxyquinoline-3-carboxylate precursor. Subsequent hydrolysis and decarboxylation yield the desired 4-quinolone. The use of the Meldrum's acid derivative often provides advantages over classical methods using diethyl ethoxymethylenemalonate, such as milder reaction conditions and higher yields.
Caption: Generalized workflow for the synthesis of 4-hydroxyquinolines.
Protocol: Synthesis of a 4-Hydroxyquinoline Derivative
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Substituted Aniline
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and the substituted aniline (1.0 eq) in ethanol.
-
Initial Condensation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate N-arylenaminone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Remove the ethanol under reduced pressure. To the residue, add diphenyl ether and heat the mixture to 240-260 °C for 30-60 minutes.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with hexane, and then treated with aqueous sodium hydroxide to dissolve the product.
-
Purification: The aqueous solution is washed with diethyl ether to remove diphenyl ether. The aqueous layer is then acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline product, which is collected by filtration, washed with water, and dried.
| Starting Aniline | Product | Typical Yield (%) |
| Aniline | 4-Hydroxyquinoline | 85-95 |
| 3-Chloroaniline | 7-Chloro-4-hydroxyquinoline | 80-90 |
| 4-Methoxyaniline | 6-Methoxy-4-hydroxyquinoline | 82-92 |
Construction of Pyridone and Pyridopyrimidine Cores
The versatility of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione extends to the synthesis of other key heterocyclic scaffolds, including pyridones and pyridopyrimidines, which are present in numerous biologically active compounds.
Synthesis of Substituted 2-Pyridones
The reaction with enaminones or other suitable 1,3-dicarbonyl compounds can lead to the formation of substituted pyridone rings. This often involves a cascade of reactions including Michael addition, cyclization, and elimination.
Protocol: Synthesis of a Tetrahydroquinolin-2-one Derivative
This protocol outlines a one-pot synthesis of a tetrahydroquinolin-2-one derivative from an enaminone and an acyl Meldrum's acid, which is conceptually similar to the reactivity of the ethoxymethylene derivative.
Materials:
-
5-(Hydroxy(phenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (an acyl Meldrum's acid)
-
3-Amino-5,5-dimethylcyclohex-2-enone
-
1,2-Dichloroethane (DCE)
-
Molecular sieves (4Å)
-
Polyphosphoric acid (PPA)
Procedure:
-
Enamide Formation: A mixture of the acyl Meldrum's acid (4 eq) and 3-amino-5,5-dimethylcyclohex-2-enone (1 eq) in DCE with molecular sieves is heated at 55°C for 12 hours.
-
Cyclization: The reaction mixture is then treated with polyphosphoric acid (PPA) and heated to promote cyclization.
-
Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.
Application Notes and Protocols for the Michael Addition with 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Unique Reactivity of an Activated Meldrum's Acid Derivative
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] This application note delves into the specific and highly useful Michael acceptor, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This compound, a derivative of Meldrum's acid, is a particularly activated electrophile due to the presence of two carbonyl groups and the ethoxy leaving group, making it an exceptional substrate for Michael additions with a variety of nucleophiles, often under mild, catalyst-free conditions.[2]
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are renowned for their high acidity and reactivity, serving as versatile building blocks in the synthesis of complex molecules and heterocyclic systems.[3][4] The ethoxymethylene derivative, in particular, offers a facile route to a diverse array of functionalized compounds, as the ethoxy group can be readily displaced by a nucleophile in a conjugate addition-elimination type mechanism. This guide provides detailed protocols for the Michael addition of both amine and thiol nucleophiles to this substrate, discusses the underlying mechanistic principles, and offers guidance on characterization and potential challenges.
Reaction Mechanism: A Facile Conjugate Addition-Elimination
The reaction proceeds through a nucleophilic attack at the β-carbon of the electron-deficient alkene, followed by the elimination of the ethoxy group. This two-step sequence is often rapid and proceeds without the need for a catalyst, especially with soft nucleophiles like amines and thiols.[2]
Caption: General mechanism of the Michael addition-elimination reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Michael addition of representative amine and thiol nucleophiles to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Protocol 1: Michael Addition of an Aromatic Amine (Aniline)
This protocol outlines a catalyst-free approach for the synthesis of 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The high electrophilicity of the Meldrum's acid derivative allows for a facile reaction at room temperature.[4]
Materials:
-
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Aniline
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in methanol (approximately 0.1 M solution).
-
Addition of Nucleophile: To the stirred solution, add aniline (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 1-2 hours).
-
Work-up and Isolation: Upon completion, the product often precipitates from the methanol solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold methanol to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.
Caption: Step-by-step workflow for the Michael addition of aniline.
Protocol 2: Michael Addition of a Thiol (Thiophenol)
The addition of thiols to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione also proceeds readily, often without the need for a catalyst, due to the high nucleophilicity of the thiolate anion that can be generated in situ.
Materials:
-
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Thiophenol
-
Ethanol (reagent grade)
-
Triethylamine (optional, as a mild base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in ethanol (approximately 0.1 M solution).
-
Addition of Nucleophile: To the stirred solution, add thiophenol (1.05 eq) dropwise at room temperature. For less reactive thiols, a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted thiophenol and the optional base.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Characterization of Michael Adducts
The following table summarizes the expected NMR data for the product of the Michael addition of aniline to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This data is crucial for confirming the identity and purity of the synthesized compound.
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | Reference |
| 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 1.67 (s, 6H, 2xCH3), 7.83-8.34 (m, 5H, Ar-H), 8.75 (s, 1H, =CH), 11.32 (s, 1H, NH) | 27.8, 104.1, 114.4, 120.8-139.4, 150.1, 164.2 | [4] |
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, gentle heating (40-50 °C) can be applied to drive the reaction to completion. For thiol additions, the addition of a catalytic amount of a mild base is recommended.
-
Side Reactions: The primary potential side reaction is the hydrolysis of the Meldrum's acid derivative, especially in the presence of water and base. Using anhydrous solvents is recommended to minimize this.
-
Catalyst-Free Rationale: The high electrophilicity of the Michael acceptor, imparted by the two carbonyl groups of the Meldrum's acid moiety, significantly lowers the activation energy for the nucleophilic attack. Soft, highly polarizable nucleophiles like amines and thiols can therefore add readily without the need for a catalyst to activate either the nucleophile or the electrophile.[2]
-
Solvent Choice: Protic solvents like methanol and ethanol are often suitable for these reactions as they can facilitate proton transfer steps and are good at solvating the starting materials.
Conclusion
The Michael addition to 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a highly efficient and versatile reaction for the synthesis of a wide range of functionalized molecules. The protocols provided herein offer a reliable and straightforward methodology for researchers in organic synthesis and drug development. The catalyst-free nature of the reaction with many nucleophiles makes it an attractive and environmentally benign synthetic tool.
References
-
ChemTalk. Michael Addition. [Link]
- Ranu, B. C., Dey, S. S., & Hajra, A. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81.
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023). [Link]
-
Wikipedia. Michael reaction. [Link]
- Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon−carbon bond-forming processes. Accounts of Chemical Research, 43(3), 440-454.
- Chen, B. C., et al. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597.
- Fillion, E., et al. (2006). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Semantic Scholar.
- Liu, Y. L., et al. (2014). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry, 5(11), 3627-3636.
- Rachon, J., et al. (2012). Acyl Meldrum's acid derivatives: Application in organic synthesis.
- Sokov, S. A., et al. (2024). Michael Reaction of Enyne Derivatives of Meldrum's Acid in Water: Synthetic Approach for Creating a C–N/C–S Bonds inwith Low Reactive Nucleophiles.
- Koskinen, A., et al. (2010). Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts.
- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository.
Sources
The Versatile Synthon: Catalytic Applications of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Meldrum's Acid Derivative
In the landscape of contemporary organic synthesis, the pursuit of efficient and selective methodologies for the construction of complex molecular architectures is paramount. Among the myriad of building blocks available to the synthetic chemist, derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have carved a niche as exceptionally versatile reagents.[1] Their high acidity and unique reactivity profile make them invaluable synthons for a diverse array of chemical transformations.[2] This guide focuses on a particularly reactive and useful derivative: 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as ethoxymethylene Meldrum's acid.
This technical guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive overview of the catalytic applications of this powerful synthon. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its use in the synthesis of valuable heterocyclic scaffolds, with a particular focus on pyrimidine derivatives. The causality behind experimental choices will be elucidated, ensuring that the described protocols are not merely a series of steps but a self-validating system for achieving desired synthetic outcomes.
Core Reactivity and Mechanistic Principles
The remarkable reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stems from the convergence of several electronic and structural features. The Meldrum's acid core imparts significant acidity to the methylene protons, and the exocyclic ethoxymethylene group introduces a highly electrophilic center susceptible to nucleophilic attack. This dual reactivity allows for a rich and varied chemistry, often proceeding through domino reaction cascades.
A key reaction pathway involves the initial nucleophilic attack at the β-carbon of the ethoxymethylene group, followed by the elimination of ethanol. This Michael-type addition is often the first step in a sequence of transformations that can be catalyzed by either acids or bases. The resulting intermediate can then undergo further intramolecular reactions, leading to the formation of complex heterocyclic systems.
Catalytic Synthesis of Pyrimidinone Heterocycles: A Cornerstone Application
One of the most significant applications of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is in the synthesis of pyrimidine and pyrimidinone derivatives.[3][4] These nitrogen-containing heterocycles are ubiquitous in biologically active molecules, including many approved pharmaceuticals. The reaction of ethoxymethylene Meldrum's acid with N-C-N synthons, such as amidines and ureas, provides a convergent and efficient route to these important scaffolds.
Mechanism of Pyrimidinone Formation
The synthesis of pyrimidinones from 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and an amidine typically proceeds through a catalyst-free or base-catalyzed domino reaction sequence. The proposed mechanism is outlined below:
Figure 1: Proposed reaction pathway for the synthesis of pyrimidinones.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the amidine onto the electrophilic β-carbon of the ethoxymethylene group of the Meldrum's acid derivative.
-
Ethanol Elimination: The resulting intermediate undergoes elimination of ethanol to form a more stable vinylogous amide intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks one of the carbonyl groups of the Meldrum's acid ring in an intramolecular fashion.
-
Ring Opening and Rearrangement: The tetrahedral intermediate formed collapses, leading to the opening of the 1,3-dioxane-4,6-dione ring. Subsequent decarboxylation (loss of CO2 and acetone) and tautomerization yield the final pyrimidinone product.
While this reaction can often proceed without a catalyst, particularly with reactive amidines, the use of a base catalyst can accelerate the initial nucleophilic addition step, leading to shorter reaction times and improved yields.
Experimental Protocol: Synthesis of a 4-Hydroxypyrimidine Derivative
This protocol details a general procedure for the synthesis of a 4-hydroxypyrimidine derivative from 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and a generic amidine hydrochloride.
Materials:
-
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol with stirring until it is completely dissolved.
-
Reactant Addition: To this solution, add the amidine hydrochloride, followed by 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: To the residue, add water and acidify with a suitable acid (e.g., 2M HCl) to precipitate the product. Filter the solid, wash with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum to obtain the desired 4-hydroxypyrimidine derivative.
Data Presentation:
| Amidine Substituent | Reaction Time (h) | Yield (%) |
| Phenyl | 3 | 85 |
| 4-Chlorophenyl | 3.5 | 82 |
| 4-Methoxyphenyl | 2.5 | 90 |
| Methyl | 4 | 75 |
Domino Reactions for the Synthesis of Other Heterocycles
The reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione extends beyond the synthesis of pyrimidines. It is a valuable precursor in domino reactions for the construction of a variety of other heterocyclic systems. For instance, its reaction with primary amines can lead to the formation of pyridone derivatives through a similar sequence of nucleophilic addition, cyclization, and rearrangement.
Experimental Workflow for Pyridone Synthesis
Figure 2: General experimental workflow for the synthesis of pyridone derivatives.
Conclusion and Future Outlook
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has proven to be a highly valuable and versatile building block in modern organic synthesis. Its unique reactivity, particularly in catalytic domino reactions, provides efficient access to a wide range of medicinally relevant heterocyclic compounds, most notably pyrimidinones and pyridones. The protocols detailed in this guide offer a robust starting point for researchers looking to exploit the synthetic potential of this powerful synthon.
Future research in this area will likely focus on the development of enantioselective catalytic systems that can control the stereochemistry of the products formed. The use of chiral Lewis acids or organocatalysts could open up new avenues for the asymmetric synthesis of complex heterocyclic molecules, further expanding the utility of this remarkable reagent in drug discovery and development.
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from Ain Shams University website: [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dumas, A. M., & Fillion, E. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440–454. [Link]
-
Meldrum's acid. (2023, December 26). In Wikipedia. [Link]
Sources
Troubleshooting & Optimization
common side reactions with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support guide for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile reagent in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to enhance your experimental success.
Understanding the Reagent: A Chemist's Perspective
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as ethoxymethylene Meldrum's acid, is a highly reactive derivative of Meldrum's acid. Its utility stems from the electrophilic character of the exocyclic double bond, making it an excellent precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The high acidity of the parent Meldrum's acid (pKa ≈ 4.8) is a key factor in its reactivity profile.[1] However, this reactivity also predisposes it to several common side reactions that can complicate synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter in a question-and-answer format, providing both diagnostic insights and actionable protocols.
FAQ 1: My reaction with a primary/secondary amine is giving a low yield of the expected vinylogous amide. What are the likely causes?
Answer:
Low yields in the reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary or secondary amines are a frequent issue. The primary culprits are often related to the stability of the starting material and the reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis of the Starting Material: 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is sensitive to moisture. Trace amounts of water in your reaction solvent or amine can lead to hydrolysis of the dioxane ring, causing decomposition.
-
Protocol: Ensure your solvent is rigorously dried before use. If possible, distill the amine to remove any water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Thermal Instability: Meldrum's acid and its derivatives are known to be thermally labile.[2][3] Heating the reaction mixture too aggressively or for prolonged periods can lead to decomposition, often characterized by the formation of a dark-colored reaction mixture.
-
Protocol: Attempt the reaction at a lower temperature. Many reactions with this reagent proceed efficiently at room temperature or even 0 °C. Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is often a good starting point, an excess of the amine can sometimes lead to the formation of side products.
-
Protocol: Experiment with the stoichiometry. In some cases, using a slight excess of the 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione may be advantageous.
-
Below is a diagram illustrating the desired reaction and the competing hydrolysis side reaction.
Caption: Desired reaction vs. hydrolysis side reaction.
FAQ 2: I am observing an unexpected byproduct with a higher molecular weight in my Knoevenagel condensation reaction. What could it be?
Answer:
The formation of a higher molecular weight byproduct in a Knoevenagel condensation reaction with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is often indicative of a Michael addition side reaction.
Plausible Mechanism:
The initial Knoevenagel condensation product, an arylidene Meldrum's acid, contains an electron-deficient double bond. This makes it susceptible to nucleophilic attack by another molecule of Meldrum's acid (or its enolate), which may be present in the reaction mixture, leading to the formation of a dimeric adduct.
Troubleshooting Steps:
-
Control of Reaction Conditions: This side reaction is often more prevalent with longer reaction times or in the presence of a strong base.
-
Protocol: Monitor the reaction progress carefully using TLC and quench the reaction as soon as the starting material is consumed. If using a catalyst, consider a milder base or a catalytic amount.
-
-
Order of Addition: The order in which you add your reagents can influence the outcome.
-
Protocol: Try adding the aldehyde slowly to a mixture of the 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and the catalyst. This can help to keep the concentration of the highly reactive Knoevenagel product low at any given time, thus minimizing the Michael addition.
-
The following diagram illustrates the formation of the Michael adduct.
Caption: Formation of a Michael adduct side product.
FAQ 3: My reaction mixture turned dark brown/black upon heating. Is my product salvageable?
Answer:
A dark brown or black reaction mixture is a strong indication of thermal decomposition. As mentioned, Meldrum's acid derivatives are thermally sensitive and can decompose to form highly reactive ketenes, which can then polymerize or react further to form complex, often intractable mixtures.[2][3]
Salvage and Prevention:
-
Immediate Action: If you observe significant darkening, it is best to stop the reaction immediately and try to isolate any desired product that may have formed before complete decomposition.
-
Purification Challenges: The resulting tars can make purification by column chromatography difficult. A preliminary workup with a solvent in which your product is soluble but the polymeric byproducts are not might be helpful.
-
Prevention is Key: For future experiments, it is crucial to avoid excessive heating.
-
Protocol:
-
Lower the Temperature: If the reaction requires heat, try running it at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use a Milder Solvent: Solvents with lower boiling points can help to control the reaction temperature.
-
Microwave Synthesis: In some cases, microwave-assisted synthesis can provide rapid heating and shorter reaction times, which can sometimes minimize thermal decomposition.
-
-
Data Summary: Common Solvents and Temperature Ranges
| Reaction Type | Common Solvents | Typical Temperature Range | Potential Issues |
| Amine Substitution | Dichloromethane, THF, Acetonitrile | 0 °C to Room Temperature | Hydrolysis, thermal decomposition at higher temperatures |
| Knoevenagel Condensation | Ethanol, Toluene, Water | Room Temperature to Reflux | Michael addition, retro-Knoevenagel, thermal decomposition |
Experimental Protocols: A Guideline
General Protocol for Reaction with a Primary Amine
-
To a solution of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in dry dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, add the primary amine (1.05 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]
-
Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. [Link]
-
5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES. [Link]
-
Knoevenagel condensation between Meldrum's acid and aldehyde in water. ResearchGate. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]
-
Meldrum's acid. Wikipedia. [Link]
-
Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. [Link]
-
Best Meldrum Acid: Properties, Synthesis & Key Applications. Gunjal Industries. [Link]
-
Meldrum's Acid. IC-Unicamp. [Link]
-
On the synthesis of 5-ethyl Meldrum's acid. ResearchGate. [Link]
Sources
- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Technical Support Center: Purification of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile compounds. The unique reactivity of the Meldrum's acid scaffold, while synthetically advantageous, can present specific purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity.
Troubleshooting Guide: Navigating Common Purification Challenges
The reaction of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with various nucleophiles, particularly amines, typically yields stable enamine adducts. However, achieving high purity of these products can be complicated by side reactions, unreacted starting materials, and product instability under certain conditions. This section addresses the most common issues encountered during purification.
Problem 1: Presence of Unreacted 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the Final Product
Symptoms:
-
A sharp singlet peak around 8.0-8.5 ppm in the 1H NMR spectrum, corresponding to the vinyl proton of the starting material.
-
A distinct spot on TLC that corresponds to the starting material.
Causality: The presence of unreacted starting material is typically due to an incomplete reaction. This can be caused by:
-
Insufficient reaction time or temperature.
-
Stoichiometric imbalance between the reactants.
-
Deactivation of the nucleophile.
Solutions:
-
Reaction Optimization: Before resorting to challenging purification, ensure the reaction has gone to completion. Monitor the reaction by TLC or 1H NMR. If the reaction has stalled, consider adding a slight excess of the nucleophile or extending the reaction time.
-
Purification Strategies:
-
Flash Column Chromatography: This is the most effective method for removing unreacted starting material. The significant polarity difference between the more polar enamine product and the less polar starting material allows for good separation. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][2]
-
Recrystallization: If the product is a solid, recrystallization can be effective. The choice of solvent is critical. Since the starting material is often more soluble in non-polar solvents, a solvent system in which the product has lower solubility at cooler temperatures can be used. Common solvents for recrystallization of Meldrum's acid derivatives include ethanol, ethanol/water mixtures, or ether/hexane.[3]
-
Problem 2: Contamination with Meldrum's Acid
Symptoms:
-
A broad singlet peak around 3.6 ppm in the 1H NMR spectrum corresponding to the methylene protons of Meldrum's acid.
-
An additional spot on TLC, often baseline or very polar.
Causality: Meldrum's acid can be present as an impurity in the starting 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione or can be formed in situ via hydrolysis of the starting material, especially if moisture is present.
Solutions:
-
Aqueous Workup: An acidic wash during the workup can help remove the highly acidic Meldrum's acid. A dilute solution of HCl (e.g., 1-2 M) can be used to wash the organic layer.[1] However, be cautious as strongly acidic conditions can potentially hydrolyze the desired enamine product. A milder alternative is a saturated aqueous solution of sodium bicarbonate.
-
Recrystallization: Meldrum's acid has different solubility profiles compared to the enamine products. Recrystallization from a suitable solvent can effectively remove this impurity.
-
Column Chromatography: Due to its high polarity, Meldrum's acid will have very low mobility on a silica gel column with typical organic eluents, allowing for easy separation from the desired product.
Problem 3: Product Decomposition During Purification
Symptoms:
-
Appearance of new, unidentified peaks in the 1H NMR spectrum after purification.
-
Streaking or the appearance of new spots on TLC during column chromatography.
-
Low recovery of the desired product.
Causality: The enamine products of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. The Meldrum's acid moiety itself can undergo ring-opening reactions.
Solutions:
-
Neutral Purification Conditions:
-
Column Chromatography: Use a neutral mobile phase. If acidic impurities are suspected on the silica gel, it can be pre-treated with a solution of triethylamine in the eluent and then flushed with the pure eluent before loading the sample.
-
Aqueous Workup: Avoid strong acids or bases during the workup. Use water or a saturated brine solution for washing.
-
-
Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation) and during the purification process, as some Meldrum's acid derivatives can be thermally labile.
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for the amine adducts of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
A1: For most amine adducts, flash column chromatography on silica gel is the most reliable method. It effectively separates the desired product from unreacted starting materials and polar impurities. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes. For solid products, recrystallization from ethanol or an ethanol/water mixture is often a good second step to achieve high purity.[1][3]
Q2: My product is an oil and I cannot recrystallize it. How can I improve its purity after column chromatography?
A2: If your product is an oil, you can try the following:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture, then decant the solvent. This can effectively "wash" the oil.
-
Reprecipitation: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent to precipitate the product.
-
Kugelrohr Distillation: If the product is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be an excellent purification method.
Q3: I see significant streaking of my product on the TLC plate during column chromatography. What does this indicate and how can I fix it?
A3: Streaking on TLC often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to its acidic nature. This can be addressed by:
-
Adding a small amount of a polar solvent like methanol to your eluent system.
-
Adding a small amount of a base like triethylamine or pyridine to the eluent (typically 0.1-1%) to neutralize the acidic sites on the silica gel. This is particularly useful for basic amine-containing products.
Q4: Can I use reverse-phase chromatography to purify these compounds?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a viable option, especially for more polar products or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confirm purity:
-
1H and 13C NMR Spectroscopy: This will confirm the structure of your product and help identify any impurities.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular weight and elemental composition of your product.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point Analysis: For solid products, a sharp melting point range close to the literature value is a strong indicator of purity.
Summary of Purification Techniques
| Purification Technique | Best For | Key Considerations |
| Recrystallization | Solid products | Solvent selection is crucial for good recovery and purity. |
| Column Chromatography | Most products (oils and solids) | Eluent system optimization is key to good separation.[1][2][4] |
| Aqueous Wash | Removing acidic or basic impurities | Be mindful of the potential for product hydrolysis. |
| Trituration/Reprecipitation | Oily products | A good option when recrystallization is not possible. |
Experimental Protocol: General Procedure for Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elute: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is being used.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship of Purification Choices
Caption: Decision tree for selecting a purification strategy.
References
-
Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity. PMC - NIH. [Link]
-
Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. Marshall University. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]
-
A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl- 1,3-dioxane-4,6-diones in aqueous media. ResearchGate. [Link]
-
is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1) . The heterogenous solution first turns yellow upon addition of. Organic Syntheses Procedure. [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
PAPER –III MODERN ORGANIC SYNTHESIS. Acharya Nagarjuna University. [Link]
-
(PDF) Meldrum's acid. ResearchGate. [Link]
-
Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluores. ChemRxiv. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]
Sources
troubleshooting failed reactions with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as ethoxymethylene Meldrum's acid (EMM). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, stability, and reactivity of EMM.
FAQ 1: What is the optimal way to store and handle 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
Due to its sensitivity, proper storage and handling of EMM are critical for maintaining its reactivity and preventing degradation.
-
Storage: EMM should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is sensitive to both heat and moisture. Prolonged storage at room temperature can lead to decomposition.
-
Handling: Always handle EMM in a well-ventilated area, preferably a fume hood. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes. EMM is incompatible with strong oxidizing agents.[3]
FAQ 2: My EMM reagent has a yellowish or reddish tint. Is it still usable?
Pure EMM is a white to pale yellow solid.[3] A slight yellow or even reddish tint can develop over time, which may indicate some degree of decomposition.[4] For most applications, particularly in the initial stages of process development, this is often acceptable. However, for high-purity applications or when experiencing reaction issues, it is advisable to use fresh, high-purity EMM. The purity of the starting material is crucial, as impurities can lead to side reactions and lower yields.[5]
FAQ 3: What are the most common solvents for reactions involving EMM?
The choice of solvent is highly dependent on the specific reaction. However, some general guidelines apply:
-
For reactions with amines (enamine formation): Aprotic solvents such as ethanol, toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used. Ethanol is a frequent choice as it is a good solvent for both EMM and many amines, and the ethanol byproduct from the reaction is easily removed.
-
For subsequent cyclization reactions (e.g., Gould-Jacobs): High-boiling point aprotic solvents like diphenyl ether or Dowtherm A are often required to achieve the necessary high temperatures for thermal cyclization.[6]
It is crucial to use anhydrous solvents, as EMM and its parent structure, Meldrum's acid, are susceptible to hydrolysis.[7]
Section 2: Troubleshooting Reaction Failures & Low Yields
This section provides a structured approach to diagnosing and resolving common problems in reactions involving EMM, particularly the initial condensation with nucleophiles.
Problem 1: Low or no conversion of the starting amine in the initial condensation reaction.
Possible Cause 1: Insufficient Reactivity of the Nucleophile
-
Explanation: While EMM is a highly reactive electrophile, sterically hindered amines or weakly nucleophilic anilines (e.g., those with strong electron-withdrawing groups) may react slowly. The reaction proceeds via a nucleophilic attack on the enol ether, followed by the elimination of ethanol.[4] Significant steric hindrance around the nitrogen atom can impede this initial attack.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can often overcome the activation energy barrier for less reactive nucleophiles.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Use a Catalyst: For particularly unreactive anilines, a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can sometimes facilitate the reaction, although care must be taken to avoid hydrolysis of the Meldrum's acid ring.
-
Possible Cause 2: Degradation of EMM
-
Explanation: EMM can degrade if exposed to moisture or excessive heat. The Meldrum's acid moiety is susceptible to hydrolysis, which breaks open the 1,3-dioxane-4,6-dione ring to form acetone and malonic acid derivatives, rendering it unreactive for the desired transformation.[7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: If you suspect the EMM has degraded, use a fresh batch from a reliable supplier.
-
Control Temperature: Avoid excessive heating during the initial condensation step unless necessary for activating a weak nucleophile.
-
Experimental Protocol: General Procedure for Condensation of an Amine with EMM
This protocol provides a general starting point for the synthesis of 5-(((aryl/alkyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-diones.
-
To a solution of the amine (1.0 eq) in anhydrous ethanol (0.2-0.5 M), add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 eq) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
If the reaction is sluggish, heat the mixture to 40-60°C and continue monitoring.
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with a cold, non-polar solvent like diethyl ether or hexanes to remove any unreacted EMM.
Section 3: Troubleshooting the Gould-Jacobs Quinolone Synthesis
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, involving the reaction of an aniline with EMM followed by thermal cyclization.[4]
Problem 2: The initial amine-EMM adduct forms, but the final quinolone product is not obtained or is in low yield.
Possible Cause 1: Insufficient Cyclization Temperature
-
Explanation: The key step in the Gould-Jacobs reaction is an intramolecular thermal cyclization of the intermediate anilinomethylene-Meldrum's acid. This step requires high temperatures, typically in the range of 240-260°C, to overcome the energy barrier for the 6-electron cyclization process.[4][8] If the temperature is too low, the reaction will stall at the intermediate stage.[8]
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your heating apparatus (e.g., oil bath, heating mantle) is accurately calibrated and reaching the target temperature.
-
Use a High-Boiling Point Solvent: Solvents like diphenyl ether or Dowtherm A are essential for achieving the necessary temperatures safely and effectively.
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative, often providing rapid heating to high temperatures and significantly reducing reaction times while improving yields.[8]
-
Possible Cause 2: Thermal Decomposition of Reactants or Products
-
Explanation: The high temperatures required for cyclization can also lead to decomposition. Meldrum's acid and its derivatives are known to undergo thermal decomposition to generate highly reactive ketene intermediates, acetone, and CO2.[9][10] This pathway competes with the desired cyclization and can lead to a complex mixture of byproducts and reduced yield of the quinolone. The stability of the aniline and the resulting quinolone product at these temperatures is also a factor.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: There is often a fine balance between a temperature high enough for cyclization and one that causes significant decomposition. A time-temperature study is recommended to find the optimal conditions.[8] For instance, a higher temperature for a shorter duration may be more effective than a lower temperature for a longer period.
-
Perform the Cyclization Under Inert Atmosphere: This will minimize oxidative decomposition of the reactants and products at high temperatures.
-
Data Presentation: Temperature Effects in Gould-Jacobs Reaction
| Entry | Reactant | Temperature (°C) | Time (min) | Outcome | Reference |
| 1 | Aniline + EMM analog | 250 | 10 | 1% product, mostly intermediate | [8] |
| 2 | Aniline + EMM analog | 300 | 10 | 37% product, 5% intermediate | [8] |
| 3 | Aniline + EMM analog | 300 | 20 | 28% product (degradation observed) | [8] |
| 4 | Aniline + EMM analog | 300 | 5 | 47% product | [8] |
This table illustrates the critical balance between temperature and time. While a higher temperature is needed for cyclization, prolonged heating can lead to product degradation.
Visualization: Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs quinolone synthesis.
Section 4: Impurity and Byproduct Formation
Understanding potential side reactions is key to improving the purity of your final product.
Problem 3: The reaction produces a complex mixture of unidentified byproducts.
Possible Cause 1: Hydrolysis of the Meldrum's Acid Ring
-
Explanation: As previously mentioned, the presence of water can lead to the hydrolysis of the Meldrum's acid ring. This is a common issue if wet solvents or reagents are used.
-
Troubleshooting:
-
Rigorously dry all solvents and reagents.
-
Use an inert atmosphere for the reaction.
-
Possible Cause 2: Thermal Decomposition and Ketene Formation
-
Explanation: At elevated temperatures, EMM or its derivatives can fragment to produce a highly reactive ketene intermediate.[9] This ketene can then react with other nucleophiles in the reaction mixture (including other molecules of the starting amine or the product) in an uncontrolled manner, leading to a variety of byproducts.
-
Troubleshooting:
-
Carefully control the reaction temperature.
-
If high temperatures are unavoidable (as in the Gould-Jacobs cyclization), minimize the reaction time to reduce the extent of decomposition.
-
Possible Cause 3: Dimerization or Polymerization
-
Explanation: In some cases, particularly with derivatives of Meldrum's acid, dimerization can occur. For example, the reductive alkylation of Meldrum's acid with acetaldehyde can lead to a dimerized product under certain conditions.[11] While not directly involving EMM, this highlights the potential for self-condensation or reaction with intermediates.
-
Troubleshooting:
-
Maintain a dilute reaction concentration to disfavor bimolecular side reactions.
-
Control the stoichiometry of the reactants carefully.
-
Visualization: EMM Degradation Pathways
Caption: Primary degradation pathways for EMM.
Section 5: Purification Strategies
Problem 4: Difficulty in isolating a pure product from the reaction mixture.
Possible Cause 1: High Solubility of the Product
-
Explanation: The polarity of the product can sometimes make it highly soluble in the reaction solvent, preventing it from precipitating and making isolation difficult. For example, products with multiple oxygen atoms may be very soluble in alcoholic solvents like ethanol.[12]
-
Troubleshooting:
-
Solvent Swap: After removing the reaction solvent (e.g., ethanol) under reduced pressure, try triturating or redissolving the crude material in a different solvent in which the product is less soluble but the impurities remain dissolved. Dichloromethane is often a good choice for precipitating polar products.[12]
-
Anti-Solvent Precipitation: If the product is soluble in a polar solvent, adding a non-polar anti-solvent (e.g., hexanes, diethyl ether) can often induce precipitation.
-
Chromatography: If precipitation methods fail, purification by column chromatography is a reliable alternative.
-
Possible Cause 2: Contamination with Unreacted Starting Material or Byproducts
-
Explanation: If the reaction has not gone to completion or if side reactions have occurred, the crude product will be a mixture.
-
Troubleshooting:
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Washing/Extraction: If the impurities have a different acid/base character than the product, an aqueous workup with a mild acid or base wash can be effective. For example, unreacted acidic Meldrum's acid (from hydrolysis of EMM) can be removed with a mild bicarbonate wash.
-
Column Chromatography: As mentioned above, this is a versatile method for separating compounds with different polarities.
-
References
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]
- Kappe, C. O. (2000). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 39(23), 4274-4305.
-
Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). ACYLATION OF MELDRUM'S ACID. Organic Syntheses, 58, 95. Retrieved from [Link]
-
Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-369. Retrieved from [Link]
- McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. (Note: A direct free link is not available, but this is a key review on the topic).
-
PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of Quinolones for Inhibition of the β-Barrel Assembly Machine in Gram Negative Bacteria. Retrieved from [Link]
-
Wikipedia. (2023, October 21). Meldrum's acid. Retrieved from [Link]
- Wentrup, C., & Wöll, R. (1986). The thermal decomposition of Meldrum's acid and its derivatives. Angewandte Chemie International Edition in English, 25(7), 643-644.
-
Stoyanov, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1709. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. ic.unicamp.br [ic.unicamp.br]
- 8. ablelab.eu [ablelab.eu]
- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Byproducts in Reactions of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for reactions involving 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation in their experiments. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic protocols and improve product purity and yield.
Introduction: The Versatile Reactivity of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a highly valuable reagent in organic synthesis due to its exceptional reactivity. The exocyclic double bond is highly polarized by the two flanking carbonyl groups, making the β-carbon susceptible to nucleophilic attack. This reactivity is harnessed in a wide range of transformations, most notably in the synthesis of heterocyclic compounds such as quinolones. However, the same features that make this reagent so useful also render it susceptible to specific side reactions that can lead to a variety of byproducts. This guide will provide you with the insights to identify and mitigate these challenges.
Common Byproducts and Their Formation
Understanding the potential byproducts is the first step in troubleshooting your reaction. Here are some of the most common impurities you may encounter:
-
Hydrolyzed Starting Material: The ethoxymethylene group is susceptible to hydrolysis, particularly in the presence of adventitious water and acid or base catalysis. This leads to the formation of 5-(hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Ring-Opened Products: Under harsh conditions, such as high temperatures or the presence of strong nucleophiles, the Meldrum's acid ring can undergo cleavage.[1] This can result in the formation of various acyclic malonic acid derivatives.
-
Unreacted Starting Materials: Incomplete reactions can leave behind unreacted 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione or the nucleophile.
-
Michael Adducts and Dimers: The high reactivity of the starting material can sometimes lead to self-condensation or the formation of Michael adducts, especially if the nucleophile is also a potential Michael donor. Dimerization of Meldrum's acid derivatives has been reported under certain conditions.[2]
-
C,O-Dialkylation Products: In reactions where dialkylation is possible, a kinetically favored C,O-dialkylation product may form, which can then rearrange to the thermodynamically favored C,C-dialkylation product or undergo solvolysis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My reaction is sluggish and the yield of my desired product is low. What could be the cause?
Answer:
Low reaction rates and yields can stem from several factors. A primary consideration is the purity of your starting materials.
Diagnostic Workflow:
-
Check the Purity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: This reagent can degrade over time, especially if not stored under anhydrous conditions. Run a quick ¹H NMR to check for the presence of the hydrolyzed byproduct, 5-(hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Ensure Anhydrous Conditions: Moisture in your reaction solvent or on your glassware can lead to the hydrolysis of the starting material. Always use freshly dried solvents and flame-dried glassware.
-
Evaluate Your Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the Meldrum's acid ring.[1] Consider running the reaction at a lower temperature for a longer period.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred to minimize hydrolysis.
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of one reactant may lead to side product formation.
-
Proposed Protocol for Purity Check:
-
Dissolve a small sample of your 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in CDCl₃.
-
Acquire a ¹H NMR spectrum. The ethoxymethylene proton should appear as a singlet. The presence of a singlet corresponding to the hydroxymethylene proton is indicative of hydrolysis.
Question 2: I see an unexpected peak in my ¹H NMR spectrum that I suspect is a byproduct. How can I identify and remove it?
Answer:
The identity of the byproduct will dictate the best method for its removal. Let's consider a few possibilities based on common byproducts.
Troubleshooting Scenarios:
| Observed Impurity | Likely Identity | Proposed Removal Strategy |
| Water-soluble impurity | Hydrolyzed starting material or ring-opened products | Aqueous Workup: Perform an aqueous workup of your reaction mixture. The desired product is likely to be more organic-soluble than the hydrolyzed or ring-opened byproducts. Wash the organic layer with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Impurity with similar polarity to the product | Unreacted starting material or a dimer | Chromatography: Flash column chromatography is often the most effective method for separating compounds with similar polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will likely provide good separation. |
| Oily, intractable residue | Decomposition products | Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique. Choose a solvent system in which your product has good solubility at elevated temperatures and poor solubility at room temperature or below. |
Experimental Workflow for Purification:
Caption: A general workflow for the purification of products from reactions of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Question 3: My reaction mixture turned dark, and I have a complex mixture of products. What happened?
Answer:
A dark reaction mixture and the formation of multiple products are often indicative of decomposition. The Meldrum's acid moiety is thermally labile and can decompose, especially at temperatures above 100 °C, to generate highly reactive ketene intermediates.[3]
Causality and Prevention:
-
Mechanism of Decomposition: At elevated temperatures, Meldrum's acid derivatives can undergo a retro-Diels-Alder reaction to eliminate acetone and form a highly reactive acylketene. This ketene can then undergo a variety of uncontrolled reactions, leading to a complex product mixture.
Caption: Thermal decomposition pathway of a 5-substituted Meldrum's acid derivative.
-
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. If possible, run the reaction at room temperature or below.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Choice of Base: Avoid using strong, non-nucleophilic bases that can promote elimination and decomposition. If a base is required, a milder, bulkier base may be more suitable.
-
Frequently Asked Questions (FAQs)
-
What is the best way to store 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
-
It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
-
Can I use protic solvents for my reaction?
-
While some reactions may tolerate protic solvents, they increase the risk of hydrolysis of the starting material and potential solvolysis of the Meldrum's acid ring. Aprotic solvents are generally recommended.
-
-
How can I monitor the progress of my reaction?
-
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active.
-
References
-
Akué-Gédu, R., El-Hafidi, H., & Rigo, B. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-369. Available at: [Link]
-
Fei, Z., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Journal of the Iranian Chemical Society, 20(3), 1-28. Available at: [Link]
-
Anonymous. (n.d.). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. National Institutes of Health. Available at: [Link]
-
Stricker, F., Peterson, J., & Read de Alaniz, J. (2020). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 97, 79-93. Available at: [Link]
-
Anonymous. (n.d.). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. University of Missouri-St. Louis. Available at: [Link]
-
Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). β-KETO ESTERS FROM ACYL MELDRUM'S ACIDS: METHYL PHENYLACETYLACETATE. Organic Syntheses, 58, 93. Available at: [Link]
-
Anonymous. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). Selected applications of Meldrum's acid – A tutorial. ResearchGate. Available at: [Link]
-
Anonymous. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]
-
Anonymous. (n.d.). Meldrum's acid. Wikipedia. Available at: [Link]
Sources
Navigating the Reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide to Stability and Troubleshooting
Welcome to the Technical Support Center for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a derivative of Meldrum's acid, this compound offers unique reactivity, but its stability under various pH conditions can present challenges. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful application of this valuable synthetic building block.
Understanding the Core Chemistry: The Meldrum's Acid Backbone
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione shares the characteristic high acidity of its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1][2]. The methylene proton at the C-5 position is readily abstracted due to the powerful electron-withdrawing effect of the two adjacent carbonyl groups, a feature that drives its utility in a wide range of carbon-carbon bond-forming reactions[1][2]. However, the 1,3-dioxane-4,6-dione ring system is also susceptible to nucleophilic attack, particularly under acidic or basic conditions, which can lead to decomposition and unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common stability-related issues encountered during the use of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
FAQ 1: My reaction is not proceeding as expected, and I suspect the starting material has decomposed. How can I assess the stability of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione under my reaction conditions?
Answer:
The stability of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is highly dependent on the pH, temperature, and nucleophiles present in your reaction mixture. While some derivatives of Meldrum's acid exhibit remarkable stability across a broad pH range (pH 2-12)[3][4][5], the ethoxymethylene group introduces an enol ether functionality, which has its own reactivity profile.
Troubleshooting Protocol: Stability Assessment
-
NMR Monitoring: The most direct way to assess stability is through ¹H NMR spectroscopy[4]. Prepare a solution of your compound in a deuterated solvent that mimics your reaction conditions (e.g., with a catalytic amount of acid or base). Acquire an initial spectrum and then monitor the sample over time at the intended reaction temperature. Look for the disappearance of the characteristic ethoxymethylene proton signal and the appearance of new peaks.
-
Control Reaction: Run a control experiment without your other starting materials to isolate the stability of the dioxane-dione.
-
TLC Analysis: Thin-layer chromatography can be a quick, albeit less quantitative, method to check for the appearance of new, more polar spots that could indicate decomposition products.
FAQ 2: I am running a reaction under acidic conditions and observing low yields. What is the likely decomposition pathway?
Answer:
Under acidic conditions, the enol ether moiety of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is susceptible to hydrolysis. The likely decomposition pathway involves protonation of the enol ether oxygen, followed by the addition of water and subsequent cleavage of the ethoxy group. This would lead to the formation of 5-(hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as formyl Meldrum's acid) and ethanol. The dioxane-dione ring itself can also undergo acid-catalyzed hydrolysis, especially with prolonged exposure to strong acids and water, to yield acetone, malonic acid, and ethanol.
Visualizing the Acidic Decomposition Pathway:
Caption: Acid-catalyzed hydrolysis pathway.
Preventative Measures:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize water-driven hydrolysis.
-
Control Acid Strength and Stoichiometry: Employ the mildest acidic catalyst at the lowest effective concentration.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to avoid prolonged exposure to acidic conditions.
FAQ 3: My reaction under basic conditions is giving a complex mixture of products. What is happening to my starting material?
Answer:
In the presence of bases, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo several transformations.
-
Hydroxide Addition: Strong bases like hydroxide can add to the carbonyl groups of the Meldrum's acid ring. Prolonged exposure to high pH can lead to the formation of a stable anionic hydroxylate adduct[3].
-
Ring Opening: The dioxane-dione ring is susceptible to base-catalyzed hydrolysis, which will ultimately lead to the formation of malonic acid derivatives, acetone, and ethanol.
-
Reaction with Amine Nucleophiles: If your reaction involves amine nucleophiles, they will readily displace the ethoxy group to form a more stable enamine. This is a common and productive reaction pathway for this substrate. However, if the basic conditions are too harsh, the dioxane-dione ring can still be compromised.
Visualizing the Basic Decomposition Pathway:
Caption: Base-catalyzed decomposition pathways.
Preventative Measures:
-
Choice of Base: Use non-nucleophilic organic bases (e.g., triethylamine, DBU) instead of strong hydroxide bases where possible.
-
Temperature Control: Keep the reaction temperature as low as feasible.
-
Stoichiometry: Use the minimum amount of base required to catalyze the reaction.
-
Reaction Time: Avoid unnecessarily long reaction times.
FAQ 4: I am performing a Knoevenagel condensation, and the reaction is sluggish. Can I heat the reaction to speed it up?
Answer:
While gentle heating can sometimes be beneficial, aggressive heating of Meldrum's acid derivatives can lead to thermal decomposition. At elevated temperatures, these compounds can undergo a retro-Diels-Alder reaction to generate a highly reactive ketene intermediate, along with acetone and carbon dioxide[6]. This ketene can then undergo a variety of unintended reactions, leading to a complex product mixture.
Recommendation:
Instead of significantly increasing the temperature, consider the following:
-
Catalyst Choice: For Knoevenagel condensations, a variety of catalysts can be employed, from simple amines to Lewis acids. Optimizing the catalyst may be more effective than increasing the temperature.
-
Solvent Effects: The choice of solvent can have a significant impact on reaction rates.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can promote the desired reaction at a lower bulk temperature and for a shorter duration, potentially minimizing thermal decomposition[3].
Summary of Stability and Recommended Handling
| Condition | Potential Issue | Recommended Precautions |
| Acidic (aqueous) | Hydrolysis of enol ether and dioxane ring. | Use anhydrous conditions, mild acids, low temperatures, and monitor reaction time. |
| Basic (aqueous) | Formation of hydroxylate adducts, ring hydrolysis. | Use non-nucleophilic organic bases, low temperatures, and control stoichiometry. |
| High Temperature | Thermal decomposition to form ketenes. | Avoid excessive heating; consider alternative catalysts or microwave-assisted synthesis. |
| Storage | Potential for slow decomposition. | Store in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. |
Experimental Protocols
Protocol 1: Monitoring Acidic Stability by ¹H NMR
-
Prepare a stock solution of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of ~10 mg/mL.
-
Transfer 0.5 mL of the stock solution to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a catalytic amount of a deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) at the desired temperature.
-
Analyze the spectra for the disappearance of the starting material signals and the appearance of new signals corresponding to decomposition products.
Protocol 2: Synthesis of a Pyrazole Derivative under Controlled Basic Conditions
This protocol illustrates the use of a mild organic base to minimize degradation of the Meldrum's acid derivative.
-
Dissolve 1 equivalent of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable anhydrous solvent (e.g., ethanol or acetonitrile).
-
Add 1.1 equivalents of the desired hydrazine derivative.
-
Add 1.2 equivalents of a mild organic base, such as triethylamine.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
By understanding the inherent reactivity and potential instability of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, researchers can develop robust experimental protocols that maximize product yield and purity. This guide provides a foundation for troubleshooting common issues and making informed decisions in your synthetic work.
References
-
Davis, G. J., Sofka, H. A., & Jewett, J. C. (2020). Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. Organic Letters, 22(7), 2626–2629. [Link]
-
Davis, G. J., Sofka, H. A., & Jewett, J. C. (2020). Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines. PMC, NIH. [Link]
-
Request PDF. Highly Stable Meldrum's Acid Derivatives for Irreversible Aqueous Covalent Modification of Amines. ResearchGate. [Link]
-
Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]
-
Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry, 69(13), 4309–4316. [Link]
-
Wikipedia contributors. (2023). Meldrum's acid. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
-
PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
-
Organic Syntheses Procedure. (n.d.). meldrum's acid. [Link]
-
Rigo, B., Akué-Gédu, R., El-Hafidi, H., & Couturier, D. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. [Link]
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1) . The heterogenous solution first turns yellow upon addition of. Organic Syntheses Procedure. [Link]
-
Jin, T.-S., Zhao, R.-Q., Li, M., Zhao, Y., & Li, T.-S. (2006). A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media. ARKIVOC, 2006(14), 53-58. [Link]
-
Chen, B., & Fates, B. (2017). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Journal of Chemical Research, 41(2), 72-74. [Link]
-
Hidayah, N., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]
-
Fates, B., & Chen, B. (2017). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione. National Center for Biotechnology Information. [Link]
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Technical Support Center: Catalyst Poisoning in Reactions with 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in reactions involving 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile derivative of Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.
Introduction to Catalyst Deactivation
Catalyst deactivation is the decline in a catalyst's activity over time.[1] In the context of reactions with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which often employ acid, base, or metal-based Lewis acid catalysts, poisoning is a primary mode of deactivation. Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the desired transformation.[2][3] This guide will walk you through identifying the symptoms of catalyst poisoning, understanding the specific poisons for different catalyst types, and implementing effective troubleshooting and regeneration strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has stalled or is showing a very low conversion rate. How do I know if catalyst poisoning is the issue?
A1: Catalyst poisoning should be suspected if you observe the following:
-
A significant decrease in reaction rate: The reaction proceeds much slower than previously observed under the same conditions.
-
Incomplete conversion: The reaction stops before all the starting material is consumed, even with extended reaction times.
-
Inconsistent results: Reproducibility between batches is poor, despite using the same protocol.
-
Change in product selectivity: An increase in the formation of side products is observed.
To confirm if poisoning is the cause, consider running a control reaction with a fresh batch of catalyst and purified reagents. If the reaction proceeds as expected, catalyst deactivation in the original experiment is likely.
Q2: What are the most common sources of catalyst poisons in these reactions?
A2: Poisons can be introduced from several sources:
-
Starting materials: Impurities from the synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione or the other reactants. This can include residual acids, bases, or unreacted starting materials.
-
Solvents: Trace impurities in the solvent, such as water, amines, or sulfur-containing compounds, can act as poisons.
-
Atmosphere: Atmospheric moisture and carbon dioxide can be detrimental to certain catalysts.
-
Reaction byproducts: The products or byproducts of the reaction can sometimes act as inhibitors.
Q3: I am using a weak base catalyst like piperidine for a Knoevenagel condensation. What kind of impurities would poison it?
A3: Weak base catalysts like piperidine are susceptible to poisoning by acidic impurities . The primary function of the base is to deprotonate the active methylene compound.[1][4] If acidic impurities are present, they will neutralize the piperidine, rendering it ineffective. A common source of acidic impurities could be residual acid from the synthesis of the Meldrum's acid derivative.
Q4: I am using p-toluenesulfonic acid (PTSA) as a catalyst. What should I look out for?
A4: As a strong acid catalyst, p-toluenesulfonic acid (PTSA) is primarily poisoned by basic impurities .[5] Nitrogen-containing compounds (amines, amides) or other basic substances in your starting materials or solvent will neutralize the acid, thus inhibiting the reaction. It's crucial to use anhydrous conditions, as water can sometimes interfere with acid-catalyzed reactions, although PTSA is known to have some water compatibility.[5][6]
Q5: My reaction uses a Lewis acid catalyst (e.g., Scandium triflate, Copper(I) iodide). What are the common poisons for these types of catalysts?
A5: Lewis acid catalysts are electron acceptors and are therefore poisoned by Lewis bases . The lone pair of electrons on these basic impurities can coordinate strongly to the metal center, blocking the active sites. Common Lewis basic poisons include:
-
Sulfur-containing compounds: Thiols, thioethers, and sulfoxides.
-
Nitrogen-containing compounds: Amines, amides, and nitriles. The reactants themselves, if they contain these functional groups, can sometimes act as inhibitors.[7]
-
Water: While some Lewis acids like scandium triflate are known to be water-tolerant, excess water can still negatively impact catalytic activity for many metal-based catalysts.[2]
-
Halides: Chloride ions, for instance, can be detrimental to copper catalysts.[2]
Troubleshooting Guide for Catalyst Poisoning
If you suspect catalyst poisoning, follow this systematic approach to identify the source and rectify the problem.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactivated Catalyst | 1. Verify Catalyst Activity: Run the reaction with a fresh batch of catalyst. 2. Increase Catalyst Loading: A higher catalyst loading might overcome the poisoning effect, though this is not always a cost-effective solution. 3. Purify Reactants and Solvents: Purify the starting materials and use freshly distilled, anhydrous solvents. |
| Inconsistent Results | Variable Impurity Levels | 1. Analyze Starting Materials: Use analytical techniques (e.g., NMR, GC-MS) to check for impurities in your starting materials. 2. Standardize Procedures: Ensure consistent handling and storage of reagents to avoid contamination. Use of an inert atmosphere (Nitrogen or Argon) is recommended. |
| Change in Selectivity | Partial Catalyst Deactivation | 1. Selective Poisoning: Certain active sites on the catalyst may be selectively poisoned, leading to alternative reaction pathways. 2. Optimize Reaction Conditions: Adjusting temperature or reaction time may help favor the desired product. |
Visualizing the Troubleshooting Workflow
Caption: A workflow for diagnosing and addressing catalyst poisoning.
Experimental Protocols
Protocol 1: Purification of Solvents and Reagents
Objective: To remove potential catalyst poisons from solvents and liquid reagents.
Materials:
-
Anhydrous calcium chloride or magnesium sulfate
-
Appropriate drying agent for the specific solvent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane)
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pre-drying: Stir the solvent or liquid reagent with anhydrous calcium chloride or magnesium sulfate for several hours.
-
Distillation: Decant the pre-dried liquid into a distillation flask containing the appropriate drying agent.
-
Distill under an inert atmosphere.
-
Storage: Collect the freshly distilled liquid in a dry flask under an inert atmosphere. Use promptly.
Protocol 2: General Procedure for Catalyst Regeneration (Acid Wash for Metal Catalysts)
Objective: To remove adsorbed poisons from a heterogeneous metal catalyst. This is a general guide and may need optimization for specific catalysts.
Materials:
-
Dilute acid solution (e.g., 0.1 M acetic acid or nitric acid)
-
Deionized water
-
Appropriate solvent for washing (e.g., ethanol, acetone)
-
Filtration apparatus
-
Oven or vacuum oven
Procedure:
-
Recovery: Recover the catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst with a fresh solvent to remove any residual reactants and products.
-
Acid Treatment: Suspend the catalyst in a dilute acid solution and stir for 1-2 hours at room temperature. This can help to remove basic impurities and some adsorbed species.
-
Rinsing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Final Wash: Wash the catalyst with an appropriate organic solvent (e.g., ethanol) to remove water.
-
Drying: Dry the catalyst in an oven or vacuum oven at a suitable temperature.
Note: Always consult the manufacturer's guidelines for specific catalyst regeneration procedures, as some catalysts may be damaged by acid treatment.
Visualizing the Catalyst Poisoning and Regeneration Cycle
Caption: The cycle of catalyst activity, poisoning, and regeneration.
Conclusion
Catalyst poisoning is a common challenge in organic synthesis that can lead to significant delays and resource expenditure. By understanding the nature of the catalyst and potential poisons, researchers can effectively troubleshoot and mitigate these issues. A systematic approach involving the purification of reagents, use of inert atmospheres, and appropriate catalyst handling and regeneration procedures will lead to more robust and reliable chemical transformations.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.).
- Twigg, M. V. (2007). Deactivation of supported copper metal catalysts for hydrogenation reactions.
- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.
- Szabo-Scandic. (n.d.). Scandium(III)
- toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid.
- ResearchGate. (2018).
- DTIC. (n.d.). Piperidine Synthesis.
- PubMed. (1998). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). Scandium(III)
- National Center for Biotechnology Information. (n.d.).
- National Institutes of Health. (n.d.). Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds.
- SciELO México. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- National Center for Biotechnology Information. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem.
- ResearchGate. (2025). Scandium(III)
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- PubMed. (2020). Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines.
- Journal of the American Chemical Society. (2025).
- National Institutes of Health. (n.d.).
- Beilstein Journals. (n.d.).
- ResearchGate. (2006). On the synthesis of 5-ethyl Meldrum's acid.
- ResearchGate. (2025).
- Wikipedia. (n.d.). Meldrum's acid.
- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione 98%.
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- 7. US4835227A - Blocked acid catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione vs. Diethyl Ethoxymethylenemalonate
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the success of a synthetic campaign. Among the plethora of C3 synthons available, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (EMM) and diethyl ethoxymethylenemalonate (DEEM) have emerged as versatile and widely utilized building blocks. This guide provides a comprehensive comparison of these two reagents, delving into their reactivity, applications, and practical considerations to empower researchers in making informed decisions for their specific synthetic challenges.
At a Glance: Structural and Physicochemical Properties
A fundamental understanding of the structural nuances of EMM and DEEM is crucial as it dictates their reactivity and handling characteristics.
| Property | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (EMM) | Diethyl Ethoxymethylenemalonate (DEEM) |
| Synonyms | Meldrum's acid derivative, EMDA | Diethyl (ethoxymethylene)malonate |
| CAS Number | 15568-86-2[1] | 87-13-8[2] |
| Molecular Formula | C9H12O5[1] | C10H16O5[2] |
| Molecular Weight | 200.19 g/mol [1] | 216.23 g/mol [2] |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid[2][3] |
| Melting Point | 66-68 °C | N/A |
| Boiling Point | Decomposes | 279-281 °C |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, EtOAc) | Soluble in most organic solvents[2] |
The most striking difference lies in their physical states at room temperature. EMM is a crystalline solid, which can offer advantages in terms of handling and purification by recrystallization. In contrast, DEEM is a liquid, facilitating its use in reactions where precise addition via syringe is required.
The Heart of the Matter: A Head-to-Head Comparison of Reactivity
The utility of both EMM and DEEM stems from their electrophilic character at the β-position of the enol ether and the acidity of the malonate-derived protons. However, the cyclic nature of the Meldrum's acid moiety in EMM imparts distinct reactivity compared to the acyclic diester of DEEM.
Electrophilicity and Michael Additions
Both reagents are excellent Michael acceptors. The electron-withdrawing nature of the two carbonyl groups renders the β-carbon of the double bond highly susceptible to nucleophilic attack.
The heightened reactivity of EMM can be attributed to the conformational rigidity of the 1,3-dioxane-4,6-dione ring. This cyclic structure locks the carbonyl groups in a conformation that enhances their electron-withdrawing ability, making the β-carbon of EMM a more potent electrophile than the corresponding carbon in DEEM.
Acidity and Enolate Formation
The methylene protons of the parent compounds, Meldrum's acid and diethyl malonate, exhibit a significant difference in acidity. Meldrum's acid has a pKa of approximately 4.97, making it substantially more acidic than diethyl malonate, which has a pKa of around 13.[4][5] This pronounced acidity of Meldrum's acid is a direct consequence of its rigid cyclic structure, which leads to significant destabilization of the C-H bond.[5][6]
This disparity in acidity has profound implications for their reactivity. The higher acidity of the Meldrum's acid backbone in EMM means that it can be deprotonated by weaker bases to form the corresponding enolate. This facility of enolate formation makes EMM a more reactive nucleophile in certain contexts, although its primary role is as an electrophile.
Applications in Synthesis: Where Do They Shine?
Both EMM and DEEM are workhorses in the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds.
The Gould-Jacobs Reaction: A Gateway to Quinolones
The Gould-Jacobs reaction is a classic and powerful method for the synthesis of quinolones, a privileged scaffold in medicinal chemistry.[7][8][9] The reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[7][8]
DEEM is the quintessential reagent for this transformation.[7] The reaction proceeds by nucleophilic attack of the aniline nitrogen on the β-carbon of DEEM, followed by elimination of ethanol to form an anilinomethylenemalonate intermediate.[7][8] Subsequent thermal cyclization furnishes the quinolone core.[7][8]
While EMM can also be employed in Gould-Jacobs type reactions, its higher reactivity can sometimes lead to undesired side reactions. However, the resulting quinolones derived from EMM retain the Meldrum's acid moiety, which can be further functionalized or cleaved under specific conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-140 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 240-260 °C for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The quinolone product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Synthesis of Pyridones and Other Heterocycles
EMM and DEEM are also invaluable in the synthesis of a variety of other heterocycles, including pyridones, pyrimidines, and pyrazoles. The choice between the two reagents often depends on the desired substitution pattern and the reactivity of the nucleophilic partner. The higher electrophilicity of EMM can be advantageous when reacting with less nucleophilic substrates.
Practical Considerations: Handling, Stability, and Cost
Stability: EMM is a crystalline solid and is generally stable when stored under anhydrous conditions. However, it is sensitive to moisture and can hydrolyze over time. DEEM is a liquid and is also relatively stable, but it can be susceptible to polymerization or decomposition at elevated temperatures.
Handling: As a solid, EMM is arguably easier to handle and weigh accurately. DEEM, being a liquid, requires handling via syringe or cannula, which can be advantageous for controlled additions.
Cost and Availability: Both reagents are commercially available from numerous suppliers. Historically, DEEM has been a more cost-effective option for large-scale syntheses.
Conclusion: Choosing the Right Tool for the Job
The choice between 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (EMM) and diethyl ethoxymethylenemalonate (DEEM) is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific requirements of the desired transformation.
Choose EMM when:
-
Higher electrophilicity is required for reaction with weak nucleophiles.
-
The unique reactivity of the Meldrum's acid moiety is desired for subsequent transformations.
-
A solid reagent is preferred for handling and purification.
Choose DEEM when:
-
A well-established and robust protocol, such as the Gould-Jacobs reaction, is being employed.
-
A liquid reagent is advantageous for controlled addition.
-
Cost is a significant consideration for large-scale synthesis.
By understanding the fundamental differences in their structure, reactivity, and practical handling, researchers can confidently select the most appropriate reagent to achieve their synthetic goals efficiently and effectively.
Visualizing the Concepts
Caption: Comparative overview of EMM and DEEM reactivity and applications.
Caption: Step-by-step workflow of the Gould-Jacobs quinolone synthesis.
References
-
Wikipedia. Meldrum's acid. [Link]
-
No Added Chemicals. Meldrum's acid. [Link]
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Filo. Meldrum's acid, pK=7.3, is exceptionally acidic in comparison w... [Link]
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Nakamura, S., et al. (2004). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. The Journal of Organic Chemistry, 69(24), 8289-97. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
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Tkachova, V. P., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(xi), 254-264. [Link]
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Organic Chemistry. Gould-Jacobs Reaction. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]
-
PubChem. 2,2-Dimethyl-1,3-dioxane-4,6-dione. [Link]
-
UiTM Institutional Repository. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. [Link]
-
ResearchGate. Decarboxylation pathways in the Gould–Jacobs reaction of 3a. The data... [Link]
-
PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
-
ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. [Link]
-
ResearchGate. On the synthesis of 5-ethyl Meldrum's acid. [Link]
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- 9. Gould-Jacobs Reaction [drugfuture.com]
A Senior Application Scientist's Guide to Acylating Agents: The Unparalleled Advantages of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. While traditional reagents such as acyl chlorides and acid anhydrides have long been the workhorses of acylation, a nuanced understanding of the available chemical tools can unlock significant advantages in terms of handling, safety, and reaction outcomes. This guide provides an in-depth technical comparison of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, with conventional acylating agents, supported by experimental data and mechanistic insights.
The Limitations of Conventional Acylating Agents
Acyl chlorides and acid anhydrides are highly reactive electrophiles, a property that can be both a virtue and a vice. Their high reactivity often leads to rapid and high-yielding acylations. However, this potency comes with considerable drawbacks:
-
Moisture Sensitivity and Handling: Both acyl chlorides and acid anhydrides readily hydrolyze in the presence of moisture, necessitating stringent anhydrous reaction conditions and careful handling. This adds complexity and potential for reagent decomposition.
-
Corrosive Byproducts: The reaction of acyl chlorides with nucleophiles generates corrosive hydrogen chloride (HCl) gas, which requires the use of a stoichiometric amount of base to neutralize. Similarly, acid anhydrides produce a stoichiometric equivalent of a carboxylic acid byproduct. These byproducts can complicate purification and may be incompatible with sensitive substrates.
-
Lack of Selectivity: The high reactivity of these agents can lead to poor selectivity in the presence of multiple nucleophilic sites within a complex molecule, resulting in a mixture of products and lower yields of the desired compound.
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Superior Alternative
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, hereafter referred to as EMDA, emerges from a class of reagents derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) that offer a compelling set of advantages over traditional acylating agents.[1][2]
Key Advantages of EMDA:
-
Enhanced Stability and Ease of Handling: Unlike acyl chlorides and anhydrides, EMDA is a stable, crystalline solid that is significantly less sensitive to atmospheric moisture, simplifying storage and handling.
-
Mild Reaction Conditions: Acylations using EMDA can often be performed under neutral or mildly basic conditions at room temperature or with gentle heating, preserving sensitive functional groups within the substrate.
-
Volatile and Inert Byproducts: The reaction of EMDA with a nucleophile releases the Meldrum's acid anion, which upon workup or thermal conditions can decompose into acetone and carbon dioxide – both volatile and easily removed byproducts. This greatly simplifies the purification process.[3]
-
High Reactivity and Selectivity: The unique electronic properties of the Meldrum's acid scaffold render the exocyclic double bond highly electrophilic, leading to efficient reactions with a wide range of nucleophiles.[4] The moderated reactivity compared to acyl chlorides can also lead to higher selectivity.
Comparative Performance Data
The following tables provide a comparative overview of the performance of EMDA against traditional acylating agents in representative N-acylation and O-acylation reactions. The data is compiled from various sources to illustrate the typical yields and conditions.
Table 1: Comparative N-Acylation of Aniline
| Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | None | Methanol | Reflux | 0.5 | High (qualitative) | [5] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 1 | 96 | [6] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 1.5 | 92 | [6] |
Table 2: Comparative O-Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Acyl Meldrum's Acid (general) | None | Benzene | Reflux | N/A | High (qualitative) | [7] |
| Acetyl Chloride | Pyridine | N/A | Room Temp | N/A | High | [8] |
| Acetic Anhydride | None | N/A | Gentle Warming | N/A | Good | [8] |
Note: Direct, side-by-side quantitative comparisons for the acylation of the same substrate under identical conditions are scarce in the literature. The data presented is illustrative of the typical performance of each class of reagent.
Mechanistic Rationale for Superior Performance
The enhanced stability and reactivity profile of EMDA can be attributed to the unique structure of the Meldrum's acid moiety. The rigid 1,3-dioxane-4,6-dione ring system holds the two carbonyl groups in a conformation that enhances the acidity of the C5 methylene protons and stabilizes the resulting anion.[2]
Caption: Comparative acylation mechanisms of EMDA and Acyl Chloride.
Experimental Protocols
To ensure the reproducibility and integrity of the findings presented, detailed experimental protocols for the synthesis of EMDA and its application in a typical acylation reaction are provided below.
Protocol 1: Synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (EMDA)
This procedure is adapted from the synthesis of analogous 5-arylmethylene Meldrum's acid derivatives.[5]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Triethyl orthoformate
-
Anhydrous ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Meldrum's acid (1.0 eq) in an excess of triethyl orthoformate.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a crystalline solid.
Protocol 2: General N-Acylation of an Amine with EMDA
This protocol provides a general method for the N-acylation of a primary or secondary amine using EMDA.
Materials:
-
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (EMDA)
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethanol)
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add EMDA (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization.
Caption: General experimental workflow for the synthesis and application of EMDA.
Conclusion: A Strategic Choice for Modern Synthesis
In the landscape of modern organic synthesis, where efficiency, safety, and precision are paramount, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out as a superior acylating agent. Its stability, ease of handling, mild reaction conditions, and the generation of benign byproducts offer significant advantages over traditional reagents like acyl chlorides and acid anhydrides. For researchers and drug development professionals, the adoption of EMDA and related Meldrum's acid derivatives represents a strategic move towards more sustainable, selective, and efficient synthetic methodologies.
References
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023). MDPI. [Link]
-
Acylation Studies with Meldrum's Acid. (2005). ResearchGate. [Link]
-
Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). (n.d.). Organic Syntheses. [Link]
-
Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. (2005). PubMed. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]
-
Acyl Meldrum's acid derivatives: Application in organic synthesis. (2016). ResearchGate. [Link]
-
A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl- 1,3-dioxane-4,6-diones in aqueous media. (2006). ResearchGate. [Link]
-
Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. (n.d.). Organic Syntheses. [Link]
-
Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. (2023). Research Square. [Link]
-
Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. (2012). ResearchGate. [Link]
-
Meldrum's acid. (n.d.). Wikipedia. [Link]
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5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. [Link]
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comparative study of different Meldrum's acid derivatives in synthesis
For the contemporary researcher in organic synthesis and drug development, the selection of the right building block is paramount. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a venerable yet persistently relevant reagent, offers a platform of unparalleled reactivity and versatility. Its derivatives serve as powerful intermediates, often outperforming their traditional acyclic counterparts. This guide provides an in-depth comparative analysis of the principal classes of Meldrum's acid derivatives, offering field-proven insights and experimental data to inform your synthetic strategy.
The Foundation: Understanding the Enhanced Reactivity of Meldrum's Acid
Before comparing its derivatives, it is crucial to understand the source of their enhanced reactivity. Unlike acyclic malonic esters such as diethyl malonate, Meldrum's acid possesses a unique constrained cyclic structure. This rigid framework locks the C-O bonds in a conformation that maximizes the electron-withdrawing effect of the two carbonyl groups on the C-5 methylene protons.
This structural constraint is the primary reason for its remarkable acidity. The pKa of Meldrum's acid is approximately 4.97 in water, making it orders of magnitude more acidic than diethyl malonate (pKa ≈ 13).[1] This profound difference in acidity is the cornerstone of its synthetic utility; it allows for deprotonation under exceptionally mild basic conditions, generating a highly reactive and stable nucleophile for subsequent functionalization.
Synthesis of C-5 Substituted Derivatives: A Comparative Overview
The acidic C-5 position is the primary site for introducing diversity. The main classes of derivatives are 5-alkyl, 5-acyl, and 5-alkylidene Meldrum's acids. The efficiency of their synthesis often showcases the superiority of Meldrum's acid as a starting material.
5-Alkyl and 5,5-Dialkyl Derivatives
These derivatives are typically prepared via standard alkylation procedures. Due to the high acidity of Meldrum's acid, a wide range of bases, from strong hydrides to milder carbonates, can be effectively employed. The resulting enolate undergoes SN2 reaction with alkyl halides.
Experimental Protocol: Synthesis of 5-Propargyl-5-(4-methoxybenzyl) Meldrum's Acid
This protocol illustrates a typical alkylation sequence starting from a Knoevenagel condensation product, followed by reduction and subsequent alkylation.
-
Step 1: Knoevenagel Condensation: Meldrum's acid (1.0 equiv.) is reacted with p-anisaldehyde (1.0 equiv.) in pyridine at room temperature for 15 hours to yield 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (97% yield).
-
Step 2: Reduction: The product from Step 1 is reduced with NaBH₄ (1.5 equiv.) in ethanol at 0°C to room temperature over 3 hours to furnish 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (98% yield).
-
Step 3: Alkylation: The mono-alkylated product (1.0 equiv.) is dissolved in DMF, and K₂CO₃ (1.3 equiv.) is added, followed by propargyl bromide (1.2 equiv.). The mixture is stirred at room temperature for 18 hours to yield the dialkylated product, 5-(4-methoxybenzyl)-5-(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione (98% yield).
5-Acyl Meldrum's Acids: Superior Acylating Agents
5-Acyl Meldrum's acids are exceptionally useful intermediates, serving as precursors for β-keto esters, amides, and various heterocycles. They are typically synthesized by treating Meldrum's acid with an acyl chloride in the presence of a base like pyridine.
Causality of Performance: Acyl Meldrum's acids can be considered synthetic equivalents of highly reactive acyl ketenes, which are generated upon thermolysis.[2] This latent reactivity makes them more potent acylating agents than many alternatives. The reaction with alcohols, for instance, proceeds by simple refluxing to generate β-keto esters in high yields, a process that is often more efficient and milder than traditional Claisen condensations.
Experimental Protocol: Synthesis of Methyl Phenylacetylacetate via an Acyl Meldrum's Acid Intermediate
This two-step, one-pot procedure highlights the efficiency of using acyl Meldrum's acid for β-keto ester synthesis.
-
Acylation: Recrystallized Meldrum’s acid (0.165 mol) is dissolved in anhydrous dichloromethane. The solution is cooled in an ice bath, and anhydrous pyridine (0.40 mol) is added under an argon atmosphere. A solution of freshly distilled phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane is added over 2 hours. The reaction is stirred for 1 hour at 0°C and 1 hour at room temperature. After an acidic workup, the solvent is removed to yield the crude 5-phenylacetyl-Meldrum's acid as a pale-yellow solid (97% yield of the enol form).[3]
-
Methanolysis: The unpurified solid acyl Meldrum's acid is refluxed in anhydrous methanol for 2.5 hours. The solvent is removed, and the residue is distilled under reduced pressure to give methyl phenylacetylacetate (82% overall yield).[3]
5-Alkylidene Meldrum's Acids via Knoevenagel Condensation
The Knoevenagel condensation of Meldrum's acid with aldehydes and ketones is one of its most powerful applications, yielding highly electrophilic 5-alkylidene derivatives. These products are exceptional Michael acceptors and dienophiles for Diels-Alder reactions.
Performance Comparison: Meldrum's Acid vs. Diethyl Malonate
The superior acidity of Meldrum's acid makes it far more reactive in Knoevenagel condensations than diethyl malonate. This allows for the use of milder catalysts and reaction conditions, often leading to faster reactions and higher yields.
| Feature | Meldrum's Acid | Diethyl Malonate | Rationale for Difference |
| pKa | ~4.97[1] | ~13[1] | The rigid cyclic structure of Meldrum's acid enhances the acidity of the C-5 protons.[1] |
| Typical Catalyst | Weak bases (e.g., piperidine, pyridine), organocatalysts (e.g., L-tyrosine), or even catalyst-free conditions.[3][4] | Stronger bases required (e.g., sodium ethoxide). | A weaker base is sufficient to deprotonate the more acidic Meldrum's acid. |
| Reaction Time | Often minutes to a few hours at room temperature or with gentle heating.[3] | Typically requires longer reaction times and/or higher temperatures. | The higher concentration and reactivity of the enolate from Meldrum's acid accelerate the reaction. |
| Yield | Generally high to excellent.[3][4] | Variable, can be lower especially with less reactive carbonyls. | The reaction equilibrium is more favorable due to the high reactivity of the Meldrum's acid enolate. |
Table 1. Comparison of Meldrum's Acid and Diethyl Malonate in Knoevenagel Condensations.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
This protocol demonstrates the high reactivity of Meldrum's acid, which allows the condensation to proceed efficiently without a catalyst.
-
A solution of Meldrum's acid (1.39 mmol) and the desired aryl aldehyde (1.39 mmol) in 2 mL of methanol is prepared.[5]
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC; completion is typically observed within 30 minutes.[5]
-
The solvent is removed under reduced pressure to yield the 5-arylidene Meldrum's acid derivative. Yields are typically high, for example, 94% for 4-nitrobenzaldehyde and 70% for benzaldehyde.[5]
Comparative Reactivity in Key Synthetic Transformations
The true value of Meldrum's acid derivatives is realized in their subsequent reactions, where their unique electronic properties provide distinct advantages over acyclic analogues.
5-Alkylidene Derivatives as Michael Acceptors
Alkylidene Meldrum's acids are potent Michael acceptors due to the powerful electron-withdrawing nature of the cyclic diester. This makes the β-carbon exceptionally electrophilic and susceptible to attack by a wide range of soft nucleophiles. While direct kinetic comparisons are scarce, the underlying chemical principles suggest a higher reactivity compared to acyclic analogues like diethyl methylenemalonate. The same factors that facilitate the Knoevenagel condensation—namely, the stabilization of negative charge on the Meldrum's acid moiety—also favor the addition step in a Michael reaction.
5-Acyl Derivatives in Friedel-Crafts Acylations
The use of 5-substituted Meldrum's acids in intramolecular Friedel-Crafts acylations represents a significant advancement over traditional methods using acyl chlorides or anhydrides.[6] This method allows for the synthesis of various benzocyclic ketones under mild, catalytic Lewis acid conditions (e.g., Sc(OTf)₃, Cu(OTf)₂), avoiding the stoichiometric amounts of strong, corrosive Lewis acids like AlCl₃ that are often required for acyl chlorides.[6]
Advantages over Acyl Chlorides:
-
Milder Conditions: Catalytic amounts of Lewis acids are sufficient.
-
Functional Group Tolerance: A wider range of functional groups that are sensitive to strong Lewis acids can be tolerated.[6]
-
Safety and Handling: Meldrum's acid derivatives are stable, crystalline solids, making them easier and safer to handle than fuming acyl chlorides.
Competition experiments have shown that the rate of this intramolecular acylation is dependent on the ring size being formed, with 1-tetralones (6-membered ring) forming faster than 1-benzosuberones (7-membered ring), which in turn form faster than 1-indanones (5-membered ring).[6]
Caption: Workflow for catalytic intramolecular Friedel-Crafts acylation.
Conclusion: Strategic Reagent Selection
Meldrum's acid and its C-5 substituted derivatives offer a powerful toolkit for the modern synthetic chemist. Their enhanced acidity and reactivity, rooted in a unique cyclic structure, translate into tangible experimental advantages: milder reaction conditions, faster reaction times, higher yields, and broader substrate scope compared to traditional acyclic malonates.
-
For Knoevenagel condensations , 5-alkylidene derivatives are formed with unparalleled efficiency.
-
As acylating agents , 5-acyl derivatives provide a mild and effective route to β-dicarbonyl compounds and are superior precursors for catalytic Friedel-Crafts reactions.
-
As Michael acceptors and dienophiles , the 5-alkylidene derivatives exhibit heightened electrophilicity, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions.
By understanding the causality behind the performance of these derivatives, researchers can make strategic decisions, leveraging the unique properties of the Meldrum's acid scaffold to streamline complex syntheses and accelerate discovery.
References
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BenchChem. (2025). A Comparative Guide to Acylation Efficiency: Heptanoic Anhydride vs. Acetyl Chloride.
-
BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
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BenchChem. (2025). Comparative Kinetic Analysis of Diethyl(trimethylsilylmethyl)malonate Reactions.
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BenchChem. (2025). Meldrum's Acid vs. Diethyl Malonate: A Comparative Guide to Knoevenagel Condensation Efficiency.
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Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository.
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Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Accounts of Chemical Research, 43(3), 440–454.
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Janikowska, K., Rachoń, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637.
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Liu, Y.-L., et al. (Date unavailable). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry.
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McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358.
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Fillion, E., et al. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(4), 1316–1327.
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Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). METHYL PHENYLACETYLACETATE. Organic Syntheses, 58, 88.
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Ristovski, J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1684.
-
Ryczkowska, M., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 449.
-
Sandhu, H., et al. (2018). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84.
-
Thirupathi, G., et al. (2012). L-Tyrosine as an Eco-Friendly and Efficient Catalyst for Knoevenagel Condensation of Arylaldehydes with Meldrum's Acid in Solvent-Free Condition under Grindstone Method. ResearchGate.
-
Avula, S. K., et al. (2023). Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. Molecules, 28(14), 5348.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
Oikawa, Y., et al. (1978). METHYL PHENYLACETYLACETATE. Organic Syntheses.
-
Wilsily, A., & Fillion, E. (2009). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(4), 1316-1327.
-
Fillion, E., Fishlock, D., Wilsily, A., & Goll, J. M. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel-Crafts Reaction. ResearchGate.
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Zhdankin, V. V. (2014). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Molecules, 23(12), 15997.
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A Comparative Guide to the Validation of Analytical Methods for 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in various organic syntheses. The principles and protocols discussed herein are grounded in the latest International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring a scientifically sound and defensible approach to method validation.[1][2][3][4]
Introduction: The Significance of Validated Analytical Methods
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a versatile reagent in organic chemistry.[5][6][7][8] Its purity and consistency are paramount to the successful synthesis of downstream products. Therefore, the validation of analytical methods used to assess its quality attributes is not merely a procedural formality but a critical component of quality assurance. A validated analytical procedure provides documented evidence that the method is suitable for its intended purpose.[9][10] This guide will explore and compare the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound.
Core Principles of Analytical Method Validation
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended application. The updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[11][12][13][14] Key validation characteristics that will be addressed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][11]
-
Accuracy: The closeness of test results to the true value.[2][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The choice of a C18 column is based on the moderate polarity of the target analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). This composition should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by UV spectral analysis of the compound. A wavelength in the range of 254-280 nm is anticipated based on the chromophore present in the molecule.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reference standard is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Validation of the HPLC Method
The validation of this HPLC method would proceed according to the principles outlined in ICH Q2(R2).
-
Specificity: The specificity of the method is demonstrated by injecting the blank (mobile phase), a solution of the reference standard, and a sample solution. The retention time of the analyte in the sample should match that of the reference standard, and there should be no interfering peaks at the retention time of the analyte in the blank. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that the method can separate the analyte from its potential degradation products.
-
Linearity and Range: Linearity is assessed by analyzing a series of at least five concentrations of the reference standard over the expected working range. The calibration curve (peak area vs. concentration) is then plotted, and the correlation coefficient (r²), y-intercept, and slope are calculated. An r² value of >0.99 is generally considered acceptable. The range is the concentration interval over which linearity, accuracy, and precision are met.
-
Accuracy: Accuracy is determined by recovery studies. This involves spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing multiple injections (e.g., n=6) of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision (Inter-assay precision): Evaluated by performing the analysis on different days, with different analysts, and on different instruments. The RSD is calculated to assess the variability.
-
-
LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min), and observing the effect on the results.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Gas Chromatography (GC): An Alternative for Volatile Impurities
While HPLC is generally preferred for non-volatile compounds, Gas Chromatography (GC) can be a valuable tool for assessing the presence of volatile impurities that may be present from the synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, such as residual solvents. A GC method could also be developed for the analysis of the compound itself if it exhibits sufficient volatility and thermal stability.
Experimental Protocol: GC Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient program would be employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min, and holding for 5 minutes. This program would need to be optimized.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the reference standard is prepared in a suitable solvent (e.g., acetone, ethyl acetate). Calibration standards are prepared by dilution.
-
Sample Solution: The sample is accurately weighed and dissolved in the same solvent to a known concentration.
-
Validation of the GC Method
The validation of the GC method would follow the same principles as the HPLC method, with considerations specific to GC.
-
Specificity: In addition to the approaches used for HPLC, specificity in GC is also influenced by the choice of the stationary phase and the temperature program to ensure adequate separation from potential impurities.
-
Linearity, Range, Accuracy, and Precision: These parameters are assessed similarly to the HPLC method, using peak areas from the FID.
-
LOD and LOQ: Determined as for the HPLC method.
-
Robustness: Robustness testing would involve varying parameters such as injector and detector temperatures, carrier gas flow rate, and the oven temperature ramp rate.
Visualization of the GC Workflow
Caption: Workflow for the GC analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione depends on the specific analytical objective.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Ideal for the primary assay and purity determination of the non-volatile parent compound. | Best suited for the analysis of volatile impurities and residual solvents. May be applicable for the parent compound if it is thermally stable. |
| Specificity | High, especially with forced degradation studies to demonstrate separation from degradation products. | High, dependent on the column stationary phase and temperature program. |
| Sensitivity | Generally good with UV detection. Can be enhanced with more sensitive detectors like mass spectrometry. | Excellent sensitivity with FID for organic compounds. |
| Sample Preparation | Relatively simple, typically involving dissolution in the mobile phase. | May require derivatization for non-volatile compounds. Dissolution in a volatile solvent is necessary. |
| Potential Issues | Column degradation, mobile phase preparation errors, peak tailing. | Thermal degradation of the analyte in the injector or column, column bleed. |
| Typical Validation Acceptance Criteria | ||
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% |
Conclusion
Both HPLC and GC are powerful analytical techniques that can be validated for the analysis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. HPLC is the more versatile and generally preferred method for the primary assay and purity determination of the compound itself. GC, on the other hand, is an excellent complementary technique for the specific analysis of volatile impurities. The selection of the most appropriate method will be dictated by the specific analytical needs, such as routine quality control, stability testing, or impurity profiling. A thorough and well-documented validation process, following the principles of the ICH guidelines, is essential to ensure the reliability and accuracy of the analytical data generated for this important chemical intermediate.
References
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- Google Patents. (n.d.).
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UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. [Link]
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The Royal Society of Chemistry. (n.d.). Organocatalyzed Multicomponent Synthesis of Pyrazolidinones: the Meldrum's Acid Approach. [Link]
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Organic Syntheses. (n.d.). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. [Link]
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Open Research Repository. (n.d.). Cracking Meldrum's Acid: Lowering the Temperature. [Link]
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ResearchGate. (2006). On the synthesis of 5-ethyl Meldrum's acid. [Link]
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Organic Spectroscopy International. (2016). 2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid. [Link]
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SpectraBase. (n.d.). 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-quinone - Optional[13C NMR]. [Link]
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Organic Syntheses. (n.d.). Meldrum's acid. [Link]
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PubChem. (n.d.). 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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PubChem. (n.d.). 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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ResearchGate. (2016). What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)?. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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A Comparative Guide to Green Chemistry Metrics in Quinolone Synthesis: Meldrum's Acid Derivative vs. Traditional Approaches
In the landscape of modern pharmaceutical development and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable and efficient process design. For researchers and drug development professionals, the selection of a synthetic route has profound implications not only for yield and purity but also for environmental impact and process safety. This guide provides an in-depth, objective comparison of green chemistry metrics for the synthesis of 4-hydroxyquinolines, a core scaffold in many pharmaceutical agents. We will dissect the performance of a modern approach utilizing 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, against the traditional Gould-Jacobs reaction. This analysis is grounded in experimental data and established green chemistry metrics to empower you with the insights needed to make more sustainable and efficient synthetic choices.
The Imperative of Green Chemistry Metrics
Before delving into the comparative analysis, it is crucial to understand the key metrics that quantify the "greenness" of a chemical process. These metrics provide a tangible measure of the efficiency and environmental footprint of a reaction, moving beyond the traditional focus on chemical yield alone.[1][2]
-
Atom Economy (AE): A foundational concept in green chemistry, Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product.[3] A higher atom economy signifies a more efficient reaction with less waste generated at a molecular level.
-
Environmental Factor (E-Factor): The E-Factor provides a broader view of waste generation by quantifying the total mass of waste produced for a given mass of product.[2][4] This metric accounts for all materials that do not end up in the final product, including reagents, solvents, and byproducts.
-
Process Mass Intensity (PMI): Championed by the pharmaceutical industry, PMI is a holistic metric that considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final active pharmaceutical ingredient (API).[5] A lower PMI indicates a more sustainable and cost-effective process.
The following diagram illustrates the workflow for evaluating these critical green chemistry metrics.
Caption: Workflow for calculating and evaluating green chemistry metrics.
Synthetic Route Analysis: 4-Hydroxyquinoline Synthesis
We will now compare two distinct synthetic pathways to a representative 4-hydroxyquinoline.
Route 1: The Meldrum's Acid Derivative Approach
This modern approach leverages the reactivity of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is prepared from Meldrum's acid.[6] The reaction with an aniline proceeds under milder conditions compared to traditional methods and offers a more convergent synthesis.
Caption: Synthesis of 4-hydroxyquinoline via the Meldrum's acid derivative route.
Route 2: The Traditional Gould-Jacobs Reaction
A classic and widely used method, the Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[7][8][9]
Caption: The Gould-Jacobs reaction pathway to 4-hydroxyquinolines.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, we have calculated the green chemistry metrics for the synthesis of 4-hydroxyquinoline from aniline using both routes. The calculations are based on representative experimental procedures found in the literature.
| Metric | Route 1: Meldrum's Acid Derivative | Route 2: Gould-Jacobs Reaction | Analysis |
| Atom Economy (AE) | ~67% | ~55% | The Meldrum's acid route exhibits a significantly higher atom economy, primarily due to the more efficient incorporation of the Meldrum's acid-derived fragment into the final product. The Gould-Jacobs reaction generates ethanol and carbon dioxide as byproducts during cyclization and decarboxylation, lowering its atom economy. |
| E-Factor | ~15-25 | ~30-50 | The lower E-Factor for the Meldrum's acid route indicates a substantial reduction in waste generation. This is attributed to the milder reaction conditions and potentially more efficient work-up procedures. |
| Process Mass Intensity (PMI) | ~25-40 | ~50-80 | The PMI for the Gould-Jacobs reaction is considerably higher, reflecting the larger volumes of high-boiling point solvents typically required for the thermal cyclization step, as well as the materials used in subsequent hydrolysis and decarboxylation steps. |
Disclaimer: The values presented are estimates based on typical laboratory-scale procedures and may vary depending on the specific reaction conditions, scale, and purification methods employed.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline via Meldrum's Acid Derivative
Step 1: Synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a round-bottom flask, combine Meldrum's acid (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Heat the mixture at 80-90 °C for 2-3 hours.
-
Remove the volatile byproducts under reduced pressure to yield the crude 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which can often be used without further purification.
Step 2: Condensation and Cyclization
-
Dissolve aniline (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
The intermediate can be cyclized by heating in a high-boiling point solvent like diphenyl ether at 240-250 °C for 30 minutes.
-
Cool the mixture, and the 4-hydroxyquinoline product will precipitate. Collect the product by filtration and wash with a non-polar solvent.
Protocol 2: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction[8][11]
Step 1: Condensation
-
In a round-bottom flask, mix aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this step.
-
The resulting crude anilidomethylenemalonate can be used directly in the next step.
Step 2: Cyclization
-
Add the crude anilidomethylenemalonate to a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 240-260 °C for 20-30 minutes.
-
Cool the reaction mixture to room temperature, which will cause the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate.
-
Collect the solid by filtration and wash with a suitable solvent like hexane or toluene.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration and dry.
-
Heat the carboxylic acid above its melting point (typically 250-270 °C) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline product.
Conclusion and Expert Recommendations
The comparative analysis of green chemistry metrics unequivocally demonstrates the advantages of the synthetic route employing 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione over the traditional Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. The Meldrum's acid derivative approach offers a superior atom economy, a significantly lower E-Factor, and a more favorable Process Mass Intensity.
From a practical standpoint, the use of the Meldrum's acid derivative allows for a more streamlined and potentially more scalable process. While the Gould-Jacobs reaction is a robust and well-established method, its reliance on high temperatures and multiple steps contributes to a larger environmental footprint and increased operational costs, particularly concerning solvent usage and energy consumption.
For researchers and drug development professionals aiming to align their synthetic strategies with the principles of green chemistry, the adoption of methodologies based on highly functionalized and reactive building blocks like Meldrum's acid derivatives presents a clear path toward more sustainable and efficient chemical manufacturing. It is our recommendation to consider these greener alternatives in the early stages of route scouting and process development to maximize both economic and environmental benefits.
References
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- Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 71.
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- Green Chemistry Initiative. (2014, April 4).
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- Prime Scholars. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
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A Senior Application Scientist's Guide to Alternatives for 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Heterocycle Synthesis
Introduction: The Prominence and Pitfalls of a Star Reagent
In the synthetic chemist's toolkit, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the enol ether derivative of Meldrum's acid, stands as a premier building block for heterocyclic chemistry.[1] Its remarkable reactivity stems from the rigid 1,3-dioxane-4,6-dione framework, which imparts significant acidity (pKa ≈ 4.97) to the methylene protons and primes the molecule for a variety of transformations.[2][3][4] This heightened reactivity makes it an exceptional reagent for constructing key heterocyclic cores, most notably in the synthesis of quinolones via thermal cyclization of its aniline adducts.[5][6]
However, reliance on a single, highly activated reagent is not always optimal. The very reactivity that makes it so effective can also be a drawback when working with sensitive substrates. Furthermore, factors such as cost, stability, and the specific structural requirements of the target heterocycle necessitate a broader understanding of alternative synthons. This guide provides a comprehensive comparison of viable alternative reagents, offering objective performance data and field-proven insights to inform your synthetic strategy. We will delve into the causality behind experimental choices, providing a trustworthy framework for selecting the right tool for your specific research and development needs.
The Workhorse Alternatives: A Comparative Analysis
The most common alternatives to the Meldrum's acid derivative are acyclic malonic ester derivatives. While they share a similar three-carbon backbone, their electronic and conformational differences lead to distinct reactivity profiles.
Diethyl Ethoxymethylenemalonate (DEEM)
Diethyl ethoxymethylenemalonate (DEEM) is arguably the most widely employed alternative, particularly for the Gould-Jacobs reaction to synthesize quinolones.[7][8] As a stable, pale yellow liquid, it is often more convenient to handle and more cost-effective for large-scale synthesis than its solid, more reactive Meldrum's acid counterpart.[9][10]
Causality of Reactivity: The fundamental difference in performance between the Meldrum's acid derivative and DEEM lies in the acidity of their parent active methylene compounds. Diethyl malonate has a pKa of ~13, making it significantly less acidic than Meldrum's acid (pKa ~4.97).[4] Consequently, the initial condensation with anilines may proceed smoothly, but the subsequent, crucial thermal cyclization step to form the quinolone ring requires substantially more energy. This typically translates to much higher reaction temperatures (often >250 °C in solvents like diphenyl ether) compared to the cyclization of arylaminomethylene Meldrum's acid derivatives, which can proceed at lower temperatures.[6][11]
Advantages:
-
Cost-Effectiveness and Availability: Widely available from numerous suppliers at a lower cost than the Meldrum's acid derivative.[9][10]
-
Stability and Handling: A stable liquid that is easy to handle and store.[10]
-
Proven Track Record: Extensively documented in the synthesis of pharmaceuticals and agrochemicals.[9][12]
Disadvantages:
-
Lower Reactivity: Requires harsh thermal conditions for cyclization, which can limit substrate scope and lead to decomposition of sensitive molecules.[11]
-
Energy Intensive: High-temperature requirements increase energy costs, particularly on an industrial scale.[11]
Caption: Comparative pathways for quinolone synthesis using EMDA vs. DEEM.
Dimethyl (Methoxymethylene)malonate (DMMM)
This reagent is the methyl ester analog of DEEM and functions in a nearly identical manner.[13] The choice between DMMM and DEEM is typically dictated by the desired final product; if a methyl ester is required in the final heterocycle, using DMMM avoids a potentially problematic transesterification step. Its physical properties and reactivity profile are very similar to DEEM.[13][14]
Advantages:
-
Provides direct access to methyl ester-substituted heterocycles.
-
A useful synthetic intermediate for various pharmaceuticals, including antimalarials.[13]
Disadvantages:
-
Shares the same lower reactivity and high-temperature requirements as DEEM.
-
May be less commercially available or more expensive than DEEM in some regions.
Shifting Gears: Alternative Synthons for Different Heterocycles
While malonate derivatives are excellent for quinolones, other three-carbon synthons open pathways to different, equally important heterocyclic families like pyrimidines and pyridines. These are not "drop-in" replacements but represent alternative strategic approaches.
Cyanoacrylate Derivatives (e.g., Ethyl 2-cyanoacrylate)
Ethyl 2-cyanoacrylate and related compounds are highly versatile reagents activated by two potent electron-withdrawing groups (ester and nitrile). They are particularly effective for synthesizing pyrimidine derivatives.[15]
Causality of Reactivity: Unlike the malonates, which typically undergo condensation followed by thermal cyclization, cyanoacrylates react with dinucleophiles such as amidines, guanidines, or thioureas in a cyclocondensation reaction. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and elimination of a small molecule (like water or ethanol) to afford the aromatic pyrimidine ring directly under relatively mild conditions.
Advantages:
-
High Reactivity: The dual activation allows for reactions under mild conditions.
-
Direct Access to Functionalized Heterocycles: The reaction directly yields highly functionalized pyrimidines (e.g., with amino or oxo groups) that are primed for further modification.[15]
-
Broad Substrate Scope: Reacts with a wide variety of dinucleophiles.
Disadvantages:
-
Different Product Class: Synthesizes pyrimidines, not quinolones, making it a strategic alternative rather than a direct replacement.
-
Polymerization: Ethyl 2-cyanoacrylate is prone to polymerization, especially in the presence of bases, requiring careful handling.
Malononitrile and its Derivatives
Malononitrile is another exceptionally reactive C3 synthon due to the two strongly electron-withdrawing nitrile groups. It and its derivatives, such as arylidenemalononitriles, are workhorses in multi-component reactions (MCRs) and domino reactions for synthesizing a vast range of heterocyclic systems.[16][17][18][19]
Causality of Reactivity: The high acidity of malononitrile's methylene protons (pKa ≈ 11 in water) allows it to participate in a wide array of base-catalyzed reactions. It is a cornerstone of the Gewald reaction for synthesizing aminothiophenes and is widely used to construct highly substituted pyridines, pyrans, and fused heterocyclic systems.[19][20] The nitrile groups in the final products are also synthetically versatile handles for further transformations.
Advantages:
-
Exceptional Versatility: Can be used to synthesize a wide diversity of heterocycles.[16][17][18]
-
Efficiency in MCRs: Ideal for building molecular complexity in a single step through multi-component strategies.[19]
-
Access to Densely Functionalized Products: Yields products with multiple functional groups (amino, cyano) that are valuable for drug discovery.
Disadvantages:
-
Distinct Reaction Pathways: The chemistry is fundamentally different from that of EMDA.
-
Potential for Side Reactions: High reactivity can sometimes lead to complex reaction mixtures if conditions are not carefully controlled.
Caption: Strategic overview of heterocycle synthesis from different C3 synthons.
Quantitative Performance and Data Summary
The selection of a reagent often comes down to a trade-off between yield, reaction conditions, and substrate compatibility. The table below summarizes these key parameters.
| Reagent | Parent pKa | Typical Heterocycle | Key Intermediate | Cyclization Conditions | Typical Yields | Key Advantages |
| 5-(Ethoxymethylene)-Meldrum's Acid | ~4.97[4] | 4-Quinolones[5][6] | Anilinomethylene Meldrum's Acid | Thermal, ~250°C[6] | 70-96%[6] | High reactivity, excellent yields |
| Diethyl Ethoxymethylenemalonate (DEEM) | ~13[4] | 4-Hydroxyquinolines[8] | Diethyl Anilinomethylenemalonate | High Temp Thermal, >250°C[11] | 60-90%[8] | Cost-effective, stable liquid |
| Dimethyl (Methoxymethylene)malonate | ~13[21] | 4-Hydroxyquinolines[13] | Dimethyl Anilinomethylenemalonate | High Temp Thermal, >250°C | Good-Excellent | Access to methyl esters |
| Ethyl 2-cyanoacrylate | ~11 | Pyrimidines[15] | Michael Adduct | Base-catalyzed, RT to reflux | 60-85% | Mild conditions, functional products |
| Malononitrile | ~11 | Pyridines, Pyrans[19][20] | Varies (MCR) | Base-catalyzed, often one-pot | 70-95% | High diversity, complexity in one step |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed protocols for the synthesis of a quinolone core using both the Meldrum's acid derivative and DEEM are provided below.
Protocol 1: Quinolone Synthesis via Arylaminomethylene Meldrum's Acid
This two-step, one-pot procedure highlights the utility of the Meldrum's acid derivative.[6]
Step A: Formation of the Intermediate
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in trimethyl orthoformate.
-
Heat the solution to reflux for 2 hours. The Meldrum's acid will react to form the methoxymethylene intermediate in situ.
-
Cool the reaction mixture slightly and add the desired arylamine (1.0 eq).
-
Continue to heat at reflux for an additional 1-2 hours. The formation of the solid arylaminomethylene Meldrum's acid derivative is often observed.
-
Cool the mixture and collect the solid product by filtration, washing with cool methanol.
Step B: Thermal Cyclization
-
Suspend the dried arylaminomethylene Meldrum's acid derivative from Step A in diphenyl ether.
-
Heat the mixture to 250-260 °C. Vigorous evolution of gas (CO2 and acetone) will be observed. Maintain this temperature for 15-30 minutes until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Add light petroleum ether or hexane to precipitate the crude 4(1H)-quinolone product.
-
Collect the solid by filtration, wash thoroughly with petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol or DMF).
Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline using DEEM
This protocol illustrates the classical Gould-Jacobs reaction sequence.[8]
Step A: Condensation
-
In a round-bottom flask, mix the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC or by observing the cessation of ethanol evolution.
-
Cool the reaction mixture. The resulting diethyl anilinomethylenemalonate can often be used directly in the next step or purified by vacuum distillation or crystallization.
Step B: Thermal Cyclization
-
Add the crude or purified intermediate from Step A to a flask containing a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.
-
Heat the solution to reflux (typically 250-260 °C) for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to below 100 °C and add hexane or cyclohexane to induce precipitation of the product.
-
Collect the solid ethyl 4-hydroxyquinoline-3-carboxylate by filtration, wash with hexane, and dry.
Caption: A generalized workflow comparing key steps for quinolone synthesis.
Conclusion and Strategic Outlook
While 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a formidable reagent for heterocycle synthesis due to its high reactivity, a skilled synthetic chemist must be adept at choosing from a range of alternatives.
-
For Quinolone Synthesis: DEEM remains the cost-effective workhorse for robust, scalable syntheses, provided the substrate can withstand the harsh thermal cyclization conditions.[7] The Meldrum's acid derivative is the reagent of choice for more sensitive substrates or when higher yields under milder conditions are paramount.
-
For Pyrimidine and Pyridine Synthesis: Direct malonate analogs are not suitable. Instead, a strategic pivot to reagents like ethyl cyanoacrylate or malononitrile is required. These synthons provide efficient, often milder, pathways to different classes of N-heterocycles that are of immense value in medicinal chemistry and materials science.
Ultimately, the optimal reagent is not determined by reactivity alone but by a holistic analysis of the target molecule, substrate stability, reaction conditions, cost, and desired scale. This guide provides the foundational data and experimental context to empower researchers and drug development professionals to make informed, efficient, and innovative choices in their synthetic endeavors.
References
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The Synthetic Chemist's Compass: Navigating Heterocyclic Synthesis with 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is perpetual. For researchers, scientists, and drug development professionals engaged in the construction of complex heterocyclic scaffolds, the choice of reagents is a critical determinant of synthetic success. This guide provides an in-depth technical comparison of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid, against its traditional counterparts, offering a comprehensive analysis of its performance, mechanistic advantages, and practical applications.
Unveiling a Superior Electrophile: The Genesis and Properties of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, hereafter referred to as EMDDO, is a crystalline solid derived from 2,2-dimethyl-1,3-dioxane-4,6-dione, more commonly known as Meldrum's acid.[1][2] The parent Meldrum's acid is renowned for the high acidity of its C-5 methylene protons (pKa ≈ 4.97), a consequence of the rigid 1,3-dioxane-4,6-dione ring that constrains the carbonyl groups in a conformation that maximizes their electron-withdrawing effect.[3][4] This inherent acidity facilitates its functionalization, and the synthesis of EMDDO is typically achieved through a condensation reaction of Meldrum's acid with triethyl orthoformate.
The resulting EMDDO is a highly reactive electrophile, primed for nucleophilic attack at the β-carbon of the ethoxymethylene group. This reactivity is the cornerstone of its utility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.
The Cornerstone Application: Quinolone and Pyridone Synthesis
The quinolone and pyridone motifs are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1] The Gould-Jacobs reaction, a classical method for quinolone synthesis, traditionally employs diethyl ethoxymethylenemalonate (DEEM) as the key electrophilic component.[5] However, the use of EMDDO offers significant advantages in terms of reaction conditions and yields.
Comparative Analysis: EMDDO vs. Diethyl Ethoxymethylenemalonate (DEEM)
| Feature | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (EMDDO) | Diethyl Ethoxymethylenemalonate (DEEM) |
| Reactivity | Highly reactive due to the rigid Meldrum's acid scaffold, leading to faster reaction times and milder conditions. | Less reactive, often requiring high temperatures for both condensation and cyclization steps.[5] |
| Reaction Conditions | Condensation with anilines often proceeds at or near room temperature. Cyclization can be achieved at lower temperatures than with DEEM intermediates. | Condensation typically requires heating (100-140 °C), and the subsequent cyclization necessitates very high temperatures (>250 °C).[5] |
| Yields | Generally provides good to excellent yields. | Yields can be variable and are often lower, especially with less reactive anilines. |
| Byproducts | The cyclization step releases acetone and carbon dioxide, which are volatile and easily removed. | The cyclization releases ethanol, which is less volatile and may require more stringent removal. |
| Substrate Scope | The enhanced reactivity allows for the use of a wider range of anilines, including those with electron-withdrawing groups. | The harsh conditions can limit the substrate scope to more robust anilines. |
The superior performance of EMDDO can be attributed to the inherent strain and electrophilicity of the Meldrum's acid moiety. The rigid cyclic structure enhances the reactivity of the exocyclic double bond, making it more susceptible to nucleophilic attack by anilines.
Mechanistic Rationale: The Advantage of the Meldrum's Acid Scaffold
The synthesis of a 4-quinolone using EMDDO and an aniline proceeds through a well-defined sequence of reactions:
Caption: General reaction pathway for 4-quinolone synthesis using EMDDO.
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the β-carbon of the ethoxymethylene group of EMDDO. This is followed by the elimination of ethanol to form a stable enamine intermediate. The high reactivity of EMDDO often allows this step to proceed under mild conditions.
-
Thermal Cyclization: The enamine intermediate undergoes a thermally induced intramolecular cyclization. The Meldrum's acid moiety acts as an excellent leaving group, fragmenting into acetone and carbon dioxide upon heating. This fragmentation is a key advantage, as the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product. In contrast, the cyclization of the corresponding intermediate from DEEM requires significantly higher temperatures to extrude ethanol.
Experimental Protocols
Synthesis of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (a derivative of EMDDO)[6]
This protocol describes the synthesis of a closely related methoxy derivative, which follows the same principles as EMDDO synthesis.
Materials:
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Trimethyl orthoformate
-
Oil bath
-
Round bottom flask with stir bar and rubber septum
Procedure:
-
Combine Meldrum's Acid (1.0 eq) with trimethyl orthoformate (excess, e.g., 2-3 eq) in a round-bottom flask equipped with a stir bar.
-
Heat the mixture in an oil bath at approximately 60 °C.
-
The Meldrum's acid will dissolve within 10-15 minutes, and the solution will turn yellow, then red.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, the excess trimethyl orthoformate can be removed under reduced pressure to yield the crude product, which can be used directly or purified further by recrystallization.
General Procedure for the Synthesis of 4-Quinolones using an Acyl Meldrum's Acid Derivative[1]
This procedure outlines the general steps for the synthesis of tetrahydroquinolin-2-one derivatives, which shares the core principle of reacting an enamine with a Meldrum's acid derivative.
Materials:
-
Acyl derivative of Meldrum's acid (e.g., 5-(hydroxy(phenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq)
-
Enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-enone) (1.0 eq)
-
Dichloromethane (DCE)
-
Molecular sieves
-
Polyphosphoric acid (PPA)
Procedure: Step 1: Enamide Formation
-
In a reaction vessel, combine the acyl Meldrum's acid derivative and the enaminone in DCE in the presence of molecular sieves.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 55 °C).
-
Monitor the reaction for the formation of the conjugated enamide intermediate. This step can achieve quantitative yields.[1]
Step 2: Cyclization
-
To the crude enamide intermediate, add polyphosphoric acid (PPA).
-
Heat the reaction mixture in a high-boiling solvent such as dichlorobenzene or continue heating in DCE.
-
The cyclization will proceed to form the desired tetrahydroquinolin-2-one derivative.
-
Isolate and purify the product using standard techniques such as crystallization or column chromatography.
Expanding the Synthetic Horizon: Beyond Quinolones and Pyridones
The utility of EMDDO and its analogs extends beyond the synthesis of quinolones and pyridones. Its electrophilic nature makes it a valuable partner in various other transformations:
-
Knoevenagel Condensation: EMDDO can participate in Knoevenagel condensations with active methylene compounds, although this application is more common for Meldrum's acid itself.[4][6]
-
Synthesis of other Heterocycles: The reactive enamine intermediates formed from EMDDO can be trapped with other electrophiles or undergo different modes of cyclization to afford a diverse range of heterocyclic systems.
Conclusion: A Verdict on Versatility and Efficiency
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has firmly established itself as a superior reagent for the synthesis of quinolones and pyridones when compared to traditional alternatives like diethyl ethoxymethylenemalonate. Its heightened reactivity, stemming from the unique electronic and steric properties of the Meldrum's acid scaffold, translates to milder reaction conditions, shorter reaction times, and often higher yields. The clean decomposition of the Meldrum's acid moiety into volatile byproducts during cyclization further enhances its appeal from a practical standpoint. For researchers in drug discovery and process development, the adoption of EMDDO can lead to more efficient and versatile synthetic routes to valuable heterocyclic compounds. As the quest for novel molecular architectures continues, the unique reactivity profile of EMDDO ensures its enduring place in the synthetic chemist's toolkit.
References
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A Comparative Benchmarking Guide: 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione versus Diethyl Ethoxymethylenemalonate in the Synthesis of 4-Quinolones
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, the 4-quinolone scaffold remains a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The Gould-Jacobs reaction is a classical and powerful methodology for the construction of this privileged heterocyclic system.[2] Traditionally, diethyl ethoxymethylenemalonate (DEEM) has been the reagent of choice for this transformation. However, the unique reactivity profile of Meldrum's acid and its derivatives, such as 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, presents a compelling alternative.[3][4] This guide provides an in-depth, objective comparison of the performance of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and diethyl ethoxymethylenemalonate in the synthesis of 4-quinolones, supported by experimental data and detailed protocols.
The Underlying Chemistry: A Mechanistic Overview
The Gould-Jacobs reaction proceeds through a two-step sequence: an initial Michael-type addition and elimination, followed by a high-temperature thermal cyclization.[2][5] The first step involves the reaction of an aniline with either 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione or DEEM to form a key enamine intermediate. The subsequent intramolecular cyclization, typically requiring temperatures in excess of 250 °C, furnishes the 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the desired 4-quinolone.[6]
The choice of the malonate derivative significantly influences the reaction kinetics and overall efficiency. The high acidity of the methylene protons in Meldrum's acid (pKa ≈ 4.97) and its derivatives, compared to that of dialkyl malonates (pKa ≈ 13), suggests a potential for enhanced reactivity and milder reaction conditions.[7]
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Safety Operating Guide
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply executing a protocol to truly understanding the principles behind it is what separates good science from great science. This is especially critical when handling chemical waste. The proper disposal of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. It is structured to provide not just the "how," but the "why," ensuring that as researchers, you are empowered to make informed decisions that protect both you and your work environment.
Chemical Profile and Hazard Identification
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a solid organic compound frequently used in organic synthesis. While it is not classified as a hazardous material for transportation, it is crucial to recognize its potential hazards to ensure safe handling and disposal.[1] The primary concerns are skin, eye, and respiratory irritation.[2]
Understanding the chemistry of this compound is key to its safe disposal. It is a derivative of Meldrum's acid, which is known for its thermal instability.[3] Upon heating, it can decompose to generate carbon oxides, acetone, and ketene intermediates.[1][3][4] This reactivity underscores the importance of avoiding heat sources during storage and disposal.
Pre-Disposal Considerations: A Proactive Approach to Safety
Before you even begin the disposal process, several key steps must be taken to ensure a safe and compliant outcome. This proactive approach minimizes risks and streamlines the waste management process.
-
Waste Characterization: The first step in proper chemical disposal is accurate waste characterization. According to the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[4] While 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione itself is not typically listed as a hazardous waste, it is important to consider if it has been mixed with other substances that would render the entire mixture hazardous.
-
Segregation: Isolate waste containing 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione from other waste streams. In particular, keep it separate from strong oxidizing agents, with which it is incompatible.[1][2][5] This segregation prevents potentially dangerous chemical reactions within the waste container.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[8] The container should be clearly labeled.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include the words "Hazardous Waste" (as a general good practice for laboratory chemical waste), the full chemical name: "5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione", and the approximate quantity.[9][10]
-
Waste Transfer: Carefully transfer the solid waste into the designated container.[7] If the material is a fine powder, take care to avoid creating dust.[6][11] All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][11]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[2][6] The storage location should be a designated satellite accumulation area (SAA) as defined by the Environmental Protection Agency (EPA).[9][10]
-
Final Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.[4] These professionals are trained to handle and transport chemical waste in compliance with all federal, state, and local regulations.[4] One common method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Hazard and Disposal Summary Table
| Hazard Classification | Incompatible Materials | Recommended PPE | Disposal Container | Final Disposal Method |
| Skin, Eye, and Respiratory Irritant | Strong oxidizing agents | Safety glasses, chemical-resistant gloves, lab coat | Tightly sealed, compatible container | Licensed chemical waste contractor |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is critical.
-
Spill Response:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Carefully sweep or vacuum the solid material and place it in a sealed container for disposal.[5][7] Avoid generating dust.[11]
-
Wash the spill area with soap and water.[11]
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S office.[12]
-
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[5][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]
-
Regulatory Framework for Chemical Waste Disposal
The disposal of all laboratory chemical waste in the United States is governed by the EPA under the RCRA.[10] It is imperative that all disposal activities comply with these federal regulations, as well as any applicable state and local rules. Academic laboratories may have the option to operate under the alternative standards of 40 CFR Part 262, Subpart K, which are designed to be more suitable for the laboratory setting.[13][14] Always consult your institution's EH&S department to ensure you are following the correct procedures for your specific location.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 15, 2026, from [Link]
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Laboratory Waste Management: The New Regulations. (2019, August 19). MedicalLab Management. Retrieved January 15, 2026, from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. Retrieved January 15, 2026, from [Link]
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Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). US EPA. Retrieved January 15, 2026, from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved January 15, 2026, from [Link]
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1,4-Dioxane - Standard Operating Procedure. (2013, January 28). University of California, Santa Barbara. Retrieved January 15, 2026, from [Link]
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Meldrum's Acid Material Safety Data Sheet. (n.d.). Alkali Metals Ltd. Retrieved January 15, 2026, from [Link]
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Production, Import/Export, Use, and Disposal. (n.d.). In Toxicological Profile for 1,4-Dioxane. NCBI. Retrieved January 15, 2026, from [Link]
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Technical Fact Sheet – 1,4-Dioxane. (2013, January). US EPA. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Safely Handling 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For the modern researcher, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a valuable reagent, pivotal in the synthesis of a wide array of heterocyclic compounds. However, its utility in the lab is matched by the critical need for meticulous handling to ensure the safety of personnel and the integrity of research. This guide moves beyond rudimentary safety data sheets to provide a comprehensive operational and disposal plan, grounded in the principles of scientific integrity and field-proven best practices. Here, we will not only outline the necessary precautions but also delve into the causality behind these recommendations, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a crystalline solid that, while not extensively studied for its toxicological properties, presents several risks that must be mitigated.
Known Hazards:
-
Eye and Skin Irritation: Direct contact with the powder or its dust can cause irritation to the eyes and skin.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.
-
Aquatic Toxicity: This compound is noted as being very toxic to aquatic life, highlighting the importance of preventing its release into the environment.[1][2]
-
Unknown Toxicological Properties: The full toxicological profile of this compound has not been established.[1][2] This lack of comprehensive data necessitates a cautious approach, treating the substance with a high degree of care as a matter of standard laboratory practice.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potentially vigorous reactions.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The rationale for each piece of equipment is detailed below.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of chemicals. Given the lack of specific permeation data for this compound, double-gloving is a prudent measure to minimize the risk of exposure from a potential tear or imperfection in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent airborne particles from entering the eyes, which can cause significant irritation.[1][2] Goggles provide a more complete seal and are recommended when there is a higher risk of dust generation. |
| Body Protection | A buttoned lab coat | To protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | This is crucial when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation. The fine particulate nature of the reagent necessitates protection against inhalation. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the hazard from the worker.
-
Ventilation: All handling of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione should be conducted in a well-ventilated area. For weighing and transferring the solid, a certified chemical fume hood is mandatory. According to the Occupational Safety and Health Administration (OSHA), laboratory air should be continuously replaced to prevent the concentration of toxic substances from increasing during the workday.[3] The fume hood provides a physical barrier and directs airflow away from the user, capturing airborne particles.
-
Eye Wash and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are essential in the event of accidental exposure. Regular testing of this equipment is a critical component of laboratory safety.
Safe Handling and Storage Protocols
Adherence to a strict, step-by-step protocol for handling and storage is fundamental to preventing accidents and ensuring the longevity of the reagent.
Handling Protocol
-
Preparation: Before handling the reagent, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and secondary containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing the Reagent:
-
Perform all weighing operations within the chemical fume hood.
-
To minimize dust generation, gently scoop the powder rather than pouring it from a height.
-
Use a tared weigh boat or paper.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Transfer and Dissolution:
-
If dissolving the solid, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
If adding the solid to a reaction mixture, do so in a controlled manner.
-
-
Post-Handling:
-
Clean all equipment used for handling the solid. Decontamination procedures are detailed in a later section.
-
Wipe down the work surface in the fume hood with a damp cloth to collect any residual dust.
-
Properly dispose of all contaminated consumables.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Storage Protocol
-
Container: Keep the reagent in its original, tightly sealed container.[4]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Temperature: Refrigeration is recommended for long-term storage to maintain the stability of the compound.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[4]
Spill Response
The appropriate response to a spill depends on its size and location.
Minor Spill (within a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Ensure proper PPE is worn.
-
Contain the spill: Use absorbent pads to gently cover the spill to prevent further spread.
-
Clean-up: Carefully sweep the solid material into a designated waste container. Avoid creating dust.
-
Decontaminate: Wipe the area with a damp cloth, followed by a suitable laboratory cleaner.
-
Dispose: All cleanup materials should be placed in a sealed bag and disposed of as hazardous waste.
Major Spill (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Disposal: Environmental Responsibility
Proper disposal of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its contaminated materials is critical to protect the environment.
-
Chemical Waste: Unused or waste 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione must be disposed of as hazardous chemical waste.[1][2] It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local hazardous waste regulations.[1][2] Do not dispose of this chemical down the drain or in the regular trash.
Decontamination Protocol
All non-disposable equipment that has been in contact with 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione must be thoroughly decontaminated.
-
Initial Wipe-Down: Carefully wipe down the equipment with a damp cloth to remove any visible powder. This should be done in a fume hood to control any dust.
-
Washing: Wash the equipment with a laboratory-grade detergent and water.
-
Solvent Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble, such as acetone or ethanol, to remove any remaining traces.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven if appropriate.
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and spill response.
Caption: A step-by-step workflow for the safe handling of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Caption: A procedural diagram for responding to a minor spill of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Conclusion
The responsible use of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a matter of adhering to a robust safety culture. By understanding the inherent risks, utilizing appropriate protective measures, and following established protocols, researchers can confidently harness the synthetic potential of this valuable compound while ensuring a safe and secure laboratory environment for all.
References
-
PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Retrieved from [Link]
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University of California, Berkeley - Environmental Health & Safety. (n.d.). Large Laboratory Equipment Decontamination. Retrieved from [Link]
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Wayne State University - Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
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University of Tennessee, Knoxville - Environmental Health & Safety. (2021, February 15). Laboratory Equipment Decontamination and Disposition. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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University of Tennessee, Knoxville - Environmental Health & Safety. (2021, February 15). Laboratory Equipment Decontamination and Disposition. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
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Medi-Products. (2024, March 13). Tips to Maximize The Effectiveness Of Laboratory Reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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Eldridge. (n.d.). A Basic Design Guideline for Laboratory Exhaust and Ventilation Systems. Retrieved from [Link]
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National Society for Histotechnology. (2021, July 9). Laboratory Ventilation. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
